Pde10A-IN-3

Catalog No.
S12848603
CAS No.
M.F
C31H30N4O2
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pde10A-IN-3

Product Name

Pde10A-IN-3

IUPAC Name

7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3

InChI Key

MUQUFIBWWXZLNL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5

PDE10A-IN-3 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Discovery and In Vitro Profile

The discovery of 3-trifluoromethyl-substituted pyrazoles was undertaken with the goal of finding selective phosphodiesterase 10A (PDE10A) inhibitors suitable for oral administration. The lead compounds from this research were found to have two primary advantages: high selectivity for the PDE10A enzyme and improved stability in liver microsomal assays, which is a key indicator for predicting favorable metabolic stability in living organisms [1].

The table below summarizes the key in vitro characteristics of these inhibitors:

Characteristic Description/Value
Core Chemical Structure 3-trifluoromethyl-substituted pyrazole [1]
Primary Target Phosphodiesterase 10A (PDE10A) [1]
Main Therapeutic Objective Orally attenuate isoprenaline-induced cardiac hypertrophy [1]
Key Improvements Selectivity for PDE10A and improved liver microsomes stability [1]

Experimental Protocols for Characterization

The following methodologies are standard for characterizing the pharmacological profile of PDE10A inhibitors. While the specific protocols from the 2024 study are not fully detailed, they would align with the principles outlined below.

  • 1. In Vitro Potency and Selectivity Assays

    • Objective: To determine the inhibitor's strength (IC50/Kd) and its ability to distinguish PDE10A from other PDE family enzymes.
    • Typical Methodology: The compound's affinity for PDE10A is tested using radiolabeled ligands in competitive binding assays. Selectivity is assessed by testing the compound against a panel of other PDE enzymes (e.g., PDE1-PDE9) to ensure it does not significantly inhibit them [2].
  • 2. Liver Microsomal Stability Assay

    • Objective: To evaluate the metabolic stability of the compound, predicting its in vivo half-life.
    • Typical Methodology: The compound is incubated with liver microsomes (containing drug-metabolizing enzymes) from species such as humans, mice, or rats. The rate of parent compound depletion is measured over time, often reported as half-life (t1/2) or intrinsic clearance (CLint) [1].
  • 3. In Vivo Efficacy Model

    • Objective: To confirm the compound's therapeutic effect in a living organism.
    • Methodology from Research: Efficacy was demonstrated in an isoprenaline-induced cardiac hypertrophy model in rodents. Isoprenaline, a β-adrenergic receptor agonist, is administered to induce pathological heart growth. The test compound is given orally, and its ability to attenuate the hypertrophy is measured, confirming the target engagement and therapeutic potential in a disease-relevant context [1].

Mechanism of Action and Signaling Pathway

PDE10A is a dual-substrate enzyme that hydrolyzes and inactivates the key second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibiting PDE10A increases the levels of these cyclic nucleotides, activating downstream signaling cascades that can produce therapeutic effects [3] [4].

The following diagram illustrates the proposed mechanism by which a PDE10A inhibitor would exert its effects in a cardiac hypertrophy model, based on the research context.

G ISO Isoprenaline BetaAR β-Adrenergic Receptor ISO->BetaAR cAMP cAMP Level BetaAR->cAMP Stimulates PKA PKA Activation cAMP->PKA Hypertrophy Cardiac Hypertrophy PKA->Hypertrophy Inhibitor PDE10A-IN-3 PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits cNucleotides cAMP/cGMP Levels PDE10A->cNucleotides Degrades Therapeut Attenuation of Pathology cNucleotides->Therapeut Increased Therapeut->Hypertrophy Attenuates

Mechanism of PDE10A inhibition attenuating cardiac hypertrophy.

Broader Therapeutic Potential of PDE10A Inhibition

Research indicates that PDE10A inhibition has therapeutic potential beyond cardiac hypertrophy, demonstrating a fascinating dual role in oncology.

Cancer Type Role of PDE10A Effect of Inhibition
Colorectal, Ovarian, Gastric, NSCLC Oncogene (overexpressed) Anti-tumor effects via suppression of Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways [3].
Glioblastoma (GBM) Tumor suppressor Knockdown or inhibition promotes tumor progression, suggesting a context-dependent role [3].

References

PDE10A-IN-3 mechanism of action as PDE10A inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanism of Action of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes and degrades the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [2]. By breaking down these signaling molecules, PDE10A terminates their intracellular signals.

PDE10A inhibitors work by binding to the enzyme's active site, preventing it from degrading cAMP and cGMP. This leads to an accumulation of these cyclic nucleotides within the cell, particularly in the striatal neurons where PDE10A is highly enriched [3]. Elevated levels of cAMP and cGMP enhance the activation of their downstream effector proteins—Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This enhanced signaling modulates the activity of key neuronal pathways, which is the basis for their therapeutic potential in neuropsychiatric disorders [1].

The following diagram illustrates this core mechanism.

g Inhibitor PDE10A Inhibitor PDE10A PDE10A Enzyme Inhibitor->PDE10A Binds to cAMPcGMP cAMP / cGMP Inhibitor->cAMPcGMP Prevents hydrolysis PDE10A->cAMPcGMP Hydrolyzes PKAPKG PKA / PKG Activation cAMPcGMP->PKAPKG Activates AMPGMP 5' AMP / 5' GMP

Core pathway of PDE10A inhibitor action.

Comparative Profiles of Select PDE10A Inhibitors

While data on PDE10A-IN-3 is unavailable, the table below summarizes key information for several other PDE10A inhibitors reported in the literature, illustrating the diversity in this drug class.

Inhibitor Name Reported IC₅₀ / Potency Research / Clinical Stage Key Characteristics / Findings
CPL500036 1 nM [3] Phase 2 clinical trials for schizophrenia and Parkinson's dyskinesia [3] High selectivity; good oral bioavailability and brain penetration; showed efficacy in preclinical models without causing hyperprolactinemia or hyperglycemia [3].
MK-8189 Highly potent (specific value not stated in abstract) [4] Phase 2 clinical trial for schizophrenia [4] In a 4-week trial, it showed a trend toward improving PANSS total score and a significant effect on the positive subscale; associated with weight loss [4].
THPP-1 Not explicitly stated Preclinical research [5] Acute and chronic administration reversed cognitive deficits and normalized dopamine neuron activity in a rodent model of schizophrenia [5].
AMG 579 Potent and selective (specific value not stated in abstract) [2] Discovery/Preclinical research [2] Identified as a clinical candidate in a medicinal chemistry study [2].
TAK-063 Highly potent (specific value not stated in abstract) [2] Discovery/Preclinical research [2] Reported as a highly potent, selective, and orally active inhibitor [2].

Core Experimental Methods for PDE10A Inhibitor Characterization

The evaluation of PDE10A inhibitors typically involves a standard cascade of experiments to establish their viability as drug candidates [3]. The workflow below outlines this key methodology.

Key experimental workflow for PDE10A inhibitor development.

  • IC₅₀ Determination: LabChip microfluidic technology is used to measure the concentration that inhibits 50% of PDE10A enzyme activity [3].
  • Selectivity Screening: A standard panel like SafetyScreen44 is used to test binding against 44+ off-target proteins to ensure specificity [3].
  • hERG Assay: The patch-clamp method assesses the inhibitor's effect on the hERG potassium channel, which is critical for predicting cardiotoxicity risk [3].
  • Pharmacokinetics (PK): Studies in rodents determine absorption, distribution, metabolism, and excretion, with liquid chromatography–tandem mass spectrometry (LC-MS/MS) used to measure compound levels in plasma and brain [3].
  • Efficacy Models: Compounds are tested in validated animal models. For example, the MAM rodent model is used for schizophrenia, with the Novel Object Recognition (NOR) test evaluating cognitive improvement [5].
  • Side-Effect Profiling: Specific tests are conducted for common antipsychotic side effects, such as the bar test for catalepsy and ELISAs to measure blood prolactin levels [3].

Research Implications and Future Directions

Research into PDE10A has revealed its significant role beyond the central nervous system, particularly in oncology. Interestingly, PDE10A exhibits a context-dependent dual role in cancer [1] [6]:

  • It acts as an oncogene in cancers like colorectal, ovarian, and non-small cell lung cancer, where its inhibition has shown anti-tumor effects in preclinical models [1] [6].
  • Conversely, in glioblastoma (GBM), it appears to function as a tumor suppressor, where its knockdown promotes tumor progression [1] [6]. This critical distinction highlights the importance of understanding the tissue-specific context for therapeutic targeting.

References

Core Biochemical Function and Expression

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental biochemical characteristics of the PDE10A enzyme.

Aspect Description
Primary Function Hydrolyzes (breaks down) the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [2].
Catalytic Action Converts cAMP to 5'-AMP and cGMP to 5'-GMP, thereby terminating their signaling activity [1].
Substrate Affinity Binds cAMP with higher affinity but hydrolyzes cGMP more efficiently [2].
Protein Domains Contains two GAF domains in its N-terminal region, which are potential small molecule binding sites, and a C-terminal catalytic domain [3].
Primary Expression Highly enriched in the striatum of the brain (in medium spiny neurons) [4] [5]. Also detected in testis and at lower levels in other tissues [3].
Isoforms Has multiple protein-coding splice variants (e.g., PDE10A1, PDE10A2) with differences in subcellular localization (cytosolic vs. membrane-associated) [2] [3].

This regulatory function allows PDE10A to fine-tune key intracellular signaling pathways. The following diagram illustrates its core mechanism and downstream effects.

G External_Stimulus External Signal (e.g., Neurotransmitter) GPCR GPCR Activation External_Stimulus->GPCR AC_GC Adenylyl Cyclase (AC) or Guanylyl Cyclase (GC) GPCR->AC_GC cAMP_cGMP ↑ cAMP / cGMP AC_GC->cAMP_cGMP PKA_PKG Activation of Effectors (PKA, PKG) cAMP_cGMP->PKA_PKG PDE10A PDE10A Enzyme cAMP_cGMP->PDE10A Cellular_Response Cellular Response (Neuronal Excitability, Gene Expression) PKA_PKG->Cellular_Response AMP_GMP 5'-AMP / 5'-GMP (Inactive Metabolites) PDE10A->AMP_GMP

PDE10A terminates cyclic nucleotide signaling by hydrolyzing cAMP and cGMP.

Physiological Roles and Pathological Significance

PDE10A's function is crucial in specific physiological contexts, and its dysregulation is implicated in several diseases.

Central Nervous System (CNS) and Psychiatric Disorders

In the brain, PDE10A is predominantly expressed in the striatal medium spiny neurons, which are critical for motor control, motivation, and cognition [4] [5]. It regulates the excitability of these neurons by modulating cAMP and cGMP levels, thereby integrating dopamine and glutamate signaling [4].

  • Schizophrenia: PDE10A inhibition is a major investigational therapeutic strategy. Inhibitors can simultaneously enhance dopamine D1 receptor signaling (direct pathway) and reduce D2 receptor signaling (indirect pathway), potentially addressing positive, negative, and cognitive symptoms of schizophrenia [4] [5]. Clinical candidates like MK-8189 and CPL500036 are in Phase 2 trials [1] [5].
  • Other CNS Disorders: Research also explores its potential in Huntington's disease and Parkinson's disease, given the striatal neurodegeneration in these conditions [6] [3] [5].
Dual Role in Cancer Biology

Emerging evidence reveals a complex, tissue-dependent role for PDE10A in oncology, as summarized below.

Cancer Type Role of PDE10A Proposed Mechanism
Colorectal, Ovarian, Gastric, Non-Small Cell Lung Cancer Oncogenic Overexpression activates oncogenic pathways (e.g., Wnt/β-catenin, MAPK/ERK, PI3K/AKT), promoting cell proliferation [2].
Glioblastoma (GBM) Tumor Suppressive Its knockdown promotes tumor progression, potentially via activation of the PI3K/AKT pathway [2].

The pro-oncogenic mechanism of PDE10A in most cancers involves the suppression of cyclic nucleotides, leading to the disinhibition of key growth pathways.

G PDE10A_High High PDE10A Activity cAMP_Low Low cAMP/cGMP PDE10A_High->cAMP_Low Pathways_On Activation of Oncogenic Pathways (Wnt/β-catenin, PI3K/AKT, MAPK/ERK) cAMP_Low->Pathways_On ↓ PKA/PKG Derepression Outcome_On Cancer Progression (Proliferation, Survival) Pathways_On->Outcome_On PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A_High Inhibits cAMP_High High cAMP/cGMP PDE10A_Inhibitor->cAMP_High Pathways_Off Suppression of Oncogenic Signaling cAMP_High->Pathways_Off ↑ PKA/PKG Activation Outcome_Off Anti-tumor Effects Pathways_Off->Outcome_Off

PDE10A inhibition can suppress tumor growth in certain cancers by restoring cyclic nucleotide signaling.

Key Experimental Methodologies

Studying PDE10A involves specific techniques to measure its expression, activity, and pharmacological inhibition.

  • In Vitro Potency (IC₅₀) Assay: The half-maximal inhibitory concentration (IC₅₀) of novel PDE10A inhibitors is determined using purified enzyme. A common method employs microfluidic technology (e.g., LabChip). The enzyme is incubated with its substrates (cAMP/cGMP) and the test compound. The conversion to AMP/GMP is measured, and data from duplicate measurements are analyzed with non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ [5].
  • Selectivity Profiling: To ensure a compound is specific, a radioligand binding assay against a broad panel of off-targets (e.g., GPCRs, ion channels, other enzymes) is used. A standard panel is SafetyScreen44. Interaction is typically considered insignificant if the test compound shows ≤25% inhibition of specific binding at 1 µM [5].
  • In Vivo Target Engagement (PET Imaging): Positron Emission Tomography (PET) with PDE10A-specific radioligands is used to quantify enzyme availability in the living brain. In a typical protocol:
    • A radiotracer like [¹¹C]Lu AE92686 is administered intravenously [4].
    • A 90-minute dynamic PET scan is performed [4].
    • Reconstructed images are co-registered with an MRI (T1-weighted) [4].
    • The cerebellum, which has low PDE10A expression, is often used as a reference region to calculate binding potential in the striatum using a simplified reference tissue model [4].

References

PDE10A-IN-3 pharmacological profile overview

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PDE10A and Its Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum in the brain and has also been found to play roles in peripheral tissues, including the cardiovascular system [1] [2].

The table below summarizes key pharmacological and experimental findings for several referenced PDE10A inhibitors, which serve as useful benchmarks in the field.

Inhibitor Name Key Pharmacological Findings Experimental Models Used
MP-10 (PF-02545920) Increased striatal expression of immediate early genes (c-fos, egr-1, arc); induced catalepsy when co-administered with low-dose haloperidol [3]. Rat striatal gene expression, rat catalepsy assay [3].
TP-10 Attenuated pathological cardiac hypertrophy and fibrosis; elevated cAMP and cGMP levels in cardiac cells [1]. Isolated adult mouse cardiac myocytes/fibroblasts; mouse models of heart failure (TAC, Ang II infusion) [1].
TAK-063 Provided antipsychotic-like effects with balanced activation of direct and indirect striatal pathways; faster enzyme off-rate than MP-10 [4]. Rodent models of methamphetamine-induced hyperactivity and prepulse inhibition deficit [4].
MK-8189 Increased striatal cGMP; activated both D1 and D2 pathways; demonstrated efficacy in conditioned avoidance and prepulse inhibition models [5]. Rat conditioned avoidance, MK-801-induced deficit in prepulse inhibition, objective retrieval task in monkeys [5].

Common Experimental Protocols for Profiling PDE10A Inhibitors

The methodologies below are compiled from studies on the inhibitors listed above and represent standard approaches for evaluating PDE10A inhibitor activity.

  • In Vitro Enzyme Activity Assays: These assays measure the compound's ability to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme. Results are typically reported as IC50 values (the concentration that inhibits 50% of enzyme activity) [5].
  • Striatal Gene Expression Analysis: The effect on striatal pathways is often evaluated by measuring mRNA or protein levels of immediate early genes (e.g., c-fos, egr-1, arc) or pathway-specific markers (e.g., substance P for D1/direct pathway, enkephalin for D2/indirect pathway) in rodent striatal tissue using techniques like RT-PCR or in situ hybridization [3] [5].
  • Behavioral Studies in Rodents: Common models include:
    • Conditioned Avoidance Response: Tests the ability to inhibit conditioned behavior, predictive of antipsychotic activity [5].
    • Prepulse Inhibition (PPI) of Startle: Measures sensorimotor gating, which is often impaired in schizophrenia. Reversing drug-induced (e.g., MK-801) PPI deficits is a key efficacy readout [4] [5].
    • Catalepsy Assay: Used to assess the motor side effect potential, often associated with high D2 receptor blockade [3].
  • Positron Emission Tomography (PET): PDE10A enzyme occupancy (EO) in the brain is a critical translational metric. A radiolabeled tracer (e.g., [¹¹C]MK-8193) is used in preclinical and clinical studies to determine the relationship between plasma drug concentration and target engagement in the striatum [5].

PDE10A Signaling Pathways

The following diagram illustrates the core cellular signaling mechanism of PDE10A inhibition, which is consistent across the various inhibitors studied.

Stimulus External Stimulus GPCRs GPCR Activation Stimulus->GPCRs Nucleotides cAMP / cGMP GPCRs->Nucleotides PKA PKA / PKG Activation Nucleotides->PKA Response Cellular Response PKA->Response Phosphorylation PDE10A PDE10A Enzyme PDE10A->Nucleotides Hydrolyzes Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits

PDE10A inhibition increases cyclic nucleotide levels, enhancing downstream signaling.

Interpretation of Findings

  • Balanced Pathway Activation: A key finding in the field is that the therapeutic window of a PDE10A inhibitor may depend on its ability to balance activation between the striatal D1 (direct) and D2 (indirect) pathways. Compounds like TAK-063, which achieve this balance, show robust efficacy with a better side-effect profile, whereas inhibitors like MP-10 that over-activate the direct pathway may produce unwanted motor effects [4].
  • Clinical Translation: Despite strong preclinical data, several PDE10A inhibitors have failed to demonstrate sufficient antipsychotic efficacy in clinical trials for schizophrenia. This highlights the complexity of translating preclinical findings to human patients and suggests that achieving a specific level and pattern of target engagement is critical [2].

References

PDE10A-IN-3 solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

To obtain the specific data you need for your in-depth guide, you may find the following approaches helpful:

  • Consult Specialized Databases: Technical data for research compounds are often found in supplier catalogs (e.g., MedChemExpress, Cayman Chemical, Tocris) or specialized databases like PubChem. You can search for "PDE10A-IN-3" directly on these platforms.
  • Review Related Analogues: While data for this compound itself is missing, the literature describes properties of other PDE10A inhibitors. For instance, one study on a benzimidazole-based inhibitor highlighted the importance of achieving a balance of properties, resulting in a compound with improved solubility (formulated as a hydrochloride salt) and a remarkable bioavailability of 50% [1]. Another study emphasized the need for new inhibitors to have characteristics like suitable water solubility, increased metabolic stability, and suitable pharmacokinetic properties [2]. These principles can provide a useful framework for your assessment.
  • Analyze Structural Features: The core structure of many potent PDE10A inhibitors, as shown below, often includes planar heteroaromatic systems that can influence solubility [1] [3].

PDE10A Inhibitor Research Context

To support your work on this target, here is a summary of key information on PDE10A inhibitors from the search results.

Inhibitor Name / Type Key Characteristics / Findings Potential Therapeutic Application Source / Reference
Benzimidazole-based High selectivity (>3500-fold), improved solubility & pharmacokinetics, 50% bioavailability. Pulmonary Arterial Hypertension [1]
Pyrimidine derivatives Identified via QSAR modeling & molecular docking; showed stable binding in simulations. Schizophrenia [4]
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Novel scaffold identified by virtual screening; IC₅₀ = 1.60 µM. Neurodegenerative disorders [5]
2,3-dihydro-1H-imidazo[1,2-a]benzimidazole Optimization for high PDE10A inhibitory activity and improved brain penetration. Schizophrenia [3]
Papaverine Early, non-selective tool inhibitor; limited by poor potency and short half-life [6]. Research tool [6] [2]

The following diagram illustrates the central role of PDE10A in neuronal signaling and the mechanism of its inhibitors, which underlies their therapeutic potential.

G GlutamateInput Glutamatergic Input MSNs Striatal Medium Spiny Neurons (MSNs) GlutamateInput->MSNs DopamineInput Dopaminergic Input DopamineInput->MSNs cAMP cAMP/cGMP PKA PKA Activation cAMP->PKA NeuronalSignaling Regulation of Neuronal Signaling & Behavior PKA->NeuronalSignaling PDE10A PDE10A Enzyme MSNs->PDE10A PDE10A->cAMP Hydrolyzes PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->cAMP Increases Level PDE10A_Inhibitor->PDE10A Inhibits

References

PDE10A-IN-3 in vitro assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

PDE10A-IN-3 Compound Profile

The table below summarizes the key in vitro characteristics of this compound gathered from the literature [1].

Property Value / Description
Chemical Family Cinnoline analogue
Primary Target Phosphodiesterase 10A (PDE10A)
Reported IC₅₀ 1.52 ± 0.18 nM
Selectivity > 1,000-fold selective for PDE10A over PDE3A/3B & PDE4A/4B
Key Structural Feature A methoxy group at the R1 position is critical for high potency.

In Vitro PDE10A Inhibition Assay Protocol

This protocol outlines the general method for determining the IC₅₀ of a PDE10A inhibitor like this compound, based on the Scintillation Proximity Assay (SPA) used in the identified research [1].

Principle

The assay measures a compound's ability to inhibit the PDE10A enzyme from converting a radioactive cyclic nucleotide (³H-cAMP or ³H-cGMP) into its corresponding hydrolysis product (³H-5'-AMP or ³H-5'-GMP). The SPA relies on scintillation beads that emit light only when in close proximity to the radioactive tracer. The hydrolysis product binds to the beads, producing a signal that decreases with effective enzyme inhibition [1].

Reagents and Materials
  • Enzyme: Recombinant human PDE10A.
  • Substrate: ³H-cAMP or ³H-cGMP. The concentration used is typically 1/3 of the Michaelis constant (Kₘ) for the enzyme [1].
  • Inhibitor: this compound, prepared in a suitable solvent (e.g., DMSO).
  • Assay Buffer: A suitable biochemical buffer (e.g., containing Mg²⁺, which is often a cofactor for PDEs).
  • Scintillation Proximity Beads: Yttrium silicate (YSi) or polyvinyltoluene (PVT) SPA beads.
  • Equipment: Multi-channel pipettes, 96-well or 384-well microplates, and a microplate scintillation counter.

The following diagram illustrates the core workflow of the assay.

G Start Prepare assay buffer, enzyme, and substrate A Dilute this compound (Create concentration series) Start->A B Mix in microplate: - Buffer - PDE10A enzyme - ³H-labeled substrate (cAMP/cGMP) - Inhibitor or vehicle control A->B C Incubate to allow enzymatic reaction B->C D Stop reaction & Add SPA beads C->D E Incubate in dark for signal development D->E F Measure radioactivity on scintillation counter E->F G Calculate % inhibition and IC₅₀ value F->G

Procedure
  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, covering a range of concentrations (e.g., from 10 µM to 0.1 nM). Include a control well with only DMSO (no inhibitor) to represent 100% enzyme activity.
  • Reaction Setup: In a 96-well plate, combine the following for each reaction:
    • Assay Buffer
    • Recombinant human PDE10A enzyme
    • ³H-labeled cyclic nucleotide substrate (at a concentration of 1/3 Kₘ)
    • The diluted inhibitor or vehicle control.
  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at room temperature to allow the enzymatic reaction to proceed.
  • Reaction Stop and Detection: Stop the reaction by adding a suspension of SPA beads. The beads capture the hydrolyzed radioactive product.
  • Signal Measurement: Seal the plate and incubate it in the dark for several hours to allow the signal to develop. Measure the bound radioactivity using a microplate scintillation counter.
  • Data Analysis:
    • Subtract the background counts (from a no-enzyme control).
    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the DMSO control (100% activity).
    • Plot the inhibitor concentration against the percentage of enzyme activity and use non-linear regression analysis to calculate the IC₅₀ value [1].

PDE10A Signaling Pathway

To understand the biological context of this compound action, the diagram below shows the core signaling pathway it modulates. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP), key second messengers in cellular communication [2] [3]. By inhibiting PDE10A, the compound increases the levels of these nucleotides, enhancing downstream signaling.

G ExtSignal Extracellular Signal GPCR GPCR ExtSignal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP PDE10A PDE10A Enzyme cAMP->PDE10A hydrolysis PKA PKA Activation cAMP->PKA activates cGMP->PDE10A hydrolysis PKG PKG Activation cGMP->PKG activates AMP 5' AMP PDE10A->AMP GMP 5' GMP PDE10A->GMP BioEffect Downstream Biological Effects PKA->BioEffect PKG->BioEffect Inhibitor This compound Inhibitor->PDE10A Inhibits

Important Considerations for Researchers

  • Solvent Concentration: Maintain a constant, low concentration of DMSO (e.g., ≤1%) across all wells to avoid solvent effects on enzyme activity.
  • Assay Validation: Always include a reference compound with a known IC₅₀ (e.g., another potent PDE10A inhibitor) to validate the performance of each assay run.
  • Specific Activity: The specific activity of the radioactive substrate can influence the assay's sensitivity; ensure it is appropriate for your detection system.
  • Beyond IC₅₀: For a comprehensive understanding, you may need to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

References

Application Note: A Generalized Protocol for Molecular Docking Studies with PDE10A Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

AN-2024-001 This document provides a standardized protocol for the in silico evaluation of potential Phosphodiesterase 10A (PDE10A) inhibitors, such as PDE10A-IN-3, using molecular docking. It is designed for researchers in computational chemistry and drug discovery.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). It is highly expressed in the striatal medium spiny neurons of the brain, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia and Huntington's disease [1] [2]. Inhibiting PDE10A increases cyclic nucleotide levels, which can modulate dopaminergic and glutamatergic signaling, potentially addressing positive, negative, and cognitive symptoms of schizophrenia without the extrapyramidal side effects associated with current antipsychotics [3] [4].

Molecular docking is a critical computational tool in early drug discovery for predicting how a small molecule, like an inhibitor, binds to a protein target. This protocol outlines a comprehensive workflow for docking studies targeting PDE10A, which can be directly applied to characterize the binding mode and affinity of This compound.

Pre-docking Preparations

Protein Preparation

The first step involves obtaining and preparing the 3D structure of the PDE10A protein.

  • Source: The X-ray crystal structure of PDE10A should be retrieved from the Protein Data Bank (RCSB PDB). Commonly used structures include PDB ID: 3HQY [1] and PDB ID: 2OVY [5].
  • Preparation:
    • Using software like LeadIT [1] or similar suites, select Chain A of the protein for simplicity.
    • Remove water molecules and any extraneous heteroatoms that are not part of the co-crystallized ligand or essential for catalysis.
    • Define the binding site automatically using cavity detection tools, often with a default radius of 6.5 Å around the native ligand's location [1]. The active site is characterized by key residues such as Phe283, Phe254, and Ile246 [5].
    • Assign protonation states at physiological pH 7.4.
Ligand Preparation

The small molecule inhibitor must be prepared in a suitable format for docking.

  • For This compound, a 2D structure should be drawn using a program like ChemDraw [1] [3].
  • The 2D structure is then converted to 3D and its energy is minimized using a molecular mechanics force field such as MMFF94 [1] [3].
  • Generate multiple conformers to ensure the most biologically relevant pose is sampled during docking. For flexible ligands, use an "Accurate but Slow" conformational hunt setting with a large energy window to cover the conformational space adequately [6].
Docking Validation (Redocking)

Before proceeding with novel ligands, validate the entire docking protocol to ensure its accuracy.

  • Extract the co-crystallized ligand from the PDE10A structure (e.g., from 3HQY).
  • Dock this native ligand back into the prepared protein's binding pocket.
  • A successful validation is achieved when the docked pose closely reproduces the original crystallized pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å [1].

Molecular Docking Execution

With the system prepared and validated, the docking of this compound can be performed.

  • Software: This protocol can be executed with docking programs such as LeadIT (BioSolveIT) [1], AutoDock Vina [3], or those integrated into platforms like Flare [6].
  • Parameters:
    • The protein is typically treated as rigid.
    • Ligand flexibility, including ring conformers and tautomer enumeration, is allowed and handled by the software.
    • Generate multiple poses (e.g., 10 per ligand) to sample different binding orientations [1].
  • Scoring: Poses are evaluated and ranked using scoring functions. The HYDE scoring function in LeadIT is well-regarded for this target [1]. Alternatively, empirical scoring functions or more advanced machine-learning based scoring functions can be used, especially when combined with protein-ligand interaction fingerprints [7].

The diagram below illustrates the core workflow for this molecular docking study.

G Start Start Docking Study PDB Retrieve PDE10A Structure (PDB: 3HQY/2OVY) Start->PDB PrepProt Prepare Protein (Remove water, Add H) PDB->PrepProt Valid Validation: Redock Native Ligand PrepProt->Valid PrepLig Prepare this compound (Energy Minimization) PrepLig->Valid Dock Dock this compound Valid->Dock RMSD < 2.0 Å Analyze Analyze Poses & Interactions Dock->Analyze End Report Binding Affinity Analyze->End

Post-docking Analysis

Pose Analysis and Interaction Profiling

Critically examine the top-ranking docked poses of this compound.

  • Use visualization software like Discovery Studio Visualizer [1] or PyMOL.
  • Identify key interactions with PDE10A residues, such as:
    • Hydrogen bonds with glutamine or tyrosine residues.
    • π-π stacking or T-shaped π-interactions with phenylalanine residues (e.g., Phe283) [5].
    • Hydrophobic interactions within the enzyme's hydrophobic clamp region.
Binding Affinity and Efficiency

Quantify the predicted binding strength.

  • Record the docking score (e.g., HYDE score) or the estimated binding affinity (in kJ/mol or kcal/mol) for the top poses [1].
  • Calculate Ligand Efficiency (L.E.) to normalize the binding affinity by the size of the molecule: L.E. = ΔG / N, where N is the number of non-hydrogen atoms [1]. This is crucial for optimizing lead compounds.

Complementary Experimental Protocols

For a comprehensive profile of this compound, docking studies should be complemented with the following analyses.

ADMET Profiling

Predict the pharmacokinetic and toxicity profile in silico.

  • Tools: Use online platforms like SwissADME [1] [3], pkCSM [1], and ProTox-II [3].
  • Key Parameters:
    • Physicochemical Properties: Molecular weight, log P (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
    • Pharmacokinetics: Caco-2 permeability, blood-brain barrier (BBB) penetration (critical for CNS targets), cytochrome P450 inhibition.
    • Toxicity: Ames test (mutagenicity), hERG cardiotoxicity.

Table 1: Key ADMET Parameters for Drug-like Profiling of CNS-Targeted Inhibitors

Parameter Target Value Software/Tool
Lipinski's Rule of 5 ≤ 1 violation SwissADME [1]
log P < 5 SwissADME [1]
TPSA < 90 Ų (for CNS drugs) SwissADME [1]
BBB Permeation Positive pkCSM [1]
CYP2D6 Inhibition Non-inhibitor pkCSM [1]
hERG Inhibition Low risk ProTox-II [3]
Density Functional Theory (DFT) Calculations

Assess the chemical reactivity and stability of this compound.

  • Software: Perform calculations using Gaussian 09 with visualization in GaussView [1] [5].
  • Method: Use the B3LYP hybrid functional and the 6-31G+(d,p) basis set [1].
  • Key Outputs:
    • HOMO-LUMO Energy Gap: A larger gap indicates higher kinetic stability [1] [5].
    • Global Reactivity Descriptors: Calculate chemical hardness (ŋ), chemical potential (µ), and electrophilicity index (ω) from HOMO and LUMO energies. A high electrophilicity index suggests favorable electrophilic behavior and reactivity [1].
    • Molecular Electrostatic Potential (MEP) Maps: Visualize regions for electrophilic and nucleophilic attack, guiding further structural optimization [1].

Table 2: Quantum Chemical Descriptors from DFT Calculations

Descriptor Formula Interpretation
HOMO Energy (E_HOMO) High value = High reactivity
LUMO Energy (E_LUMO) Low value = Good electrophile
Band Gap (ΔE) ΔE = E_LUMO - E_HOMO Large gap = High stability
Chemical Hardness (ŋ) ŋ = (E_LUMO - E_HOMO)/2 High value = Low reactivity
Electrophilicity Index (ω) ω = µ²/2ŋ High value = High electrophilicity

Conclusion

This application note outlines a robust and validated protocol for conducting molecular docking studies of inhibitors against PDE10A. By following this comprehensive workflow—encompassing protein-ligand preparation, docking, pose analysis, and complementary in silico ADMET and DFT profiling—researchers can thoroughly characterize the binding mode, affinity, and drug-likeness of potential inhibitors like This compound. This integrated computational approach significantly de-risks the early drug discovery process, prioritizing the most promising candidates for costly and time-consuming in vitro and in vivo studies.


References

Comprehensive Application Notes and Protocols for PDE10A Molecular Dynamics Simulation and Experimental Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDE10A and Its Therapeutic Relevance

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in cellular signaling by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This enzyme is highly expressed in the striatal region of the brain, where it regulates neuronal signaling pathways critical for movement control, reward processing, and cognitive functions. The strategic position of PDE10A in these pathways makes it a promising therapeutic target for various neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. [1] [2]

Recent research has revealed that PDE10A expression remains relatively low in normal physiological conditions but is significantly upregulated in failing human hearts and in pathological cardiac conditions, suggesting a broader role for this enzyme beyond the central nervous system. This discovery has expanded the potential therapeutic applications of PDE10A inhibitors to include cardiac conditions associated with pathological remodeling and heart failure. The differential expression of PDE10A in pathological versus physiological conditions further underscores its importance as a drug target. [2]

Molecular Dynamics Simulation Parameters for PDE10A Studies

System Setup and Simulation Protocol

Molecular dynamics (MD) simulations provide valuable insights into the structural dynamics of PDE10A and its interactions with potential inhibitors. Based on recent studies investigating PDE10A-inhibitor complexes, the following protocol has been optimized for reliable performance:

  • Software Selection: For MD simulations of PDE10A, commonly used software includes GROMACS, AMBER, or Schrödinger's Desmond. These packages provide robust algorithms for integrating Newton's equations of motion and calculating interaction energies. [3]

  • Force Field Parameters: The CHARMM36m or OPLS_2005 force fields are recommended for PDE10A simulations. These force fields accurately model bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions (electrostatic and van der Waals forces) that determine protein-ligand dynamics. [4] [3]

  • System Solvation: The protein-ligand complex should be solvated in a triclinic water box with explicit solvent molecules, using the TIP3P water model. The system should maintain a minimum distance of 10-12 Å between the protein and box edges to prevent artificial periodicity effects. [3]

  • Neutralization and Ion Concentration: Add ions to neutralize system charge and achieve a physiological salt concentration of approximately 0.15 M NaCl. This creates a more biologically relevant environment for the simulation. [3]

Table 1: Molecular Dynamics Simulation Parameters for PDE10A-Ligand Complexes

Parameter Category Specific Settings Rationale
Software GROMACS/AMBER/Desmond Robust integration algorithms for Newton's equations of motion
Force Field CHARMM36m or OPLS_2005 Accurate modeling of bonded and non-bonded interactions
Water Model TIP3P Balanced accuracy and computational efficiency
Simulation Box Triclinic, 10-12 Å padding Prevents artificial periodicity effects
Ion Concentration 0.15 M NaCl Maintains physiological conditions
Temperature Coupling 300 K, Nose-Hoover thermostat Maintains physiological temperature
Pressure Coupling 1 bar, Parrinello-Rahman barostat Maintains physiological pressure
Timestep 2 fs Allows accurate integration with SHAKE constraints
Simulation Length 100-200 ns production run Ensures adequate sampling of conformational states
Energy Minimization and Equilibration Phases

Proper system preparation is essential for stable simulations and involves sequential relaxation of the molecular system:

  • Energy Minimization: Conduct 5,000-10,000 steps of steepest descent or conjugate gradient minimization to remove steric clashes and unfavorable atomic contacts introduced during system setup. This step ensures the system reaches a local energy minimum before dynamics begin. [3]

  • Equilibration Phases: Implement a two-step equilibration process using NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. The NVT equilibration (100 ps) allows the system to reach the target temperature of 300 K, while the NPT equilibration (100 ps) adjusts the system density to the target pressure of 1 bar. These steps gradually relax the system constraints before production dynamics. [1]

  • Constraint Application: During equilibration, apply position restraints to heavy atoms of the protein-ligand complex with a force constant of 1000 kJ/mol·nm², gradually releasing these restraints to allow natural atomic fluctuations while maintaining overall structure integrity. [3]

Table 2: Simulation Stages and Analysis Methods for PDE10A Studies

Simulation Stage Key Parameters Validation Metrics
Energy Minimization 5,000-10,000 steps steepest descent Potential energy convergence, minimal force
NVT Equilibration 100 ps, 300 K, position restraints Temperature stability
NPT Equilibration 100 ps, 1 bar, position restraints Density and pressure stability
Production MD 100-200 ns, no restraints RMSD convergence, thermodynamic stability
Trajectory Analysis RMSD, RMSF, H-bonds, MM-PBSA Binding free energy calculations
Binding Affinity MM-PBSA/GBSA methods ΔG binding ≤ -100 kJ/mol indicates strong binding
Production Simulation and Analysis

The production phase of MD simulations captures the dynamic behavior of PDE10A with bound inhibitors:

  • Simulation Duration: Conduct production simulations for 100-200 nanoseconds with a timestep of 2 femtoseconds. This duration typically allows adequate sampling of relevant conformational states for PDE10A-inhibitor complexes. Save trajectory frames every 10-100 picoseconds for subsequent analysis. [1]

  • Periodic Boundary Conditions: Implement fully periodic boundary conditions in all dimensions to eliminate edge effects and create a biologically relevant infinite dilution approximation. [3]

  • Binding Free Energy Calculations: Utilize Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods to calculate binding free energies. For promising PDE10A inhibitors like Colladonin and Isopongachromene, MM-PBSA analysis has demonstrated binding affinities of -155.60 kJ·mol⁻¹ and -108.28 kJ·mol⁻¹, respectively, indicating strong binding interactions. [1]

Molecular Dynamics Simulation Workflow

The following diagram illustrates the comprehensive workflow for conducting molecular dynamics simulations of PDE10A with potential inhibitors:

PDE10A_MD_Workflow Start Start: Protein-Ligand Complex Prep System Preparation (Protein, Ligand, Solvation, Ions) Start->Prep Minimize Energy Minimization (5,000-10,000 steps) Prep->Minimize Equil_NVT NVT Equilibration (100 ps, 300 K) Minimize->Equil_NVT Equil_NPT NPT Equilibration (100 ps, 1 bar) Equil_NVT->Equil_NPT Production Production MD (100-200 ns) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis Binding Binding Affinity (MM-PBSA/GBSA) Analysis->Binding Results Results & Validation Binding->Results

This workflow outlines the sequential stages of molecular dynamics simulations, beginning with system preparation and progressing through minimization, equilibration, production simulation, and analysis phases. Adherence to this protocol ensures reliable sampling of the conformational space and accurate calculation of binding energetics for PDE10A-inhibitor complexes. [1] [3]

PDE10A Signaling Pathway and Biological Context

To understand the therapeutic relevance of PDE10A inhibition, it is essential to visualize its role in cellular signaling pathways:

PDE10A_Signaling Stimulus Extracellular Signals (Neurotransmitters, Hormones) AC Adenylate Cyclase Activation Stimulus->AC cAMP cAMP/cGMP Production AC->cAMP PDE10A PDE10A Activity (Hydrolyzes cAMP/cGMP) cAMP->PDE10A Signaling Altered Neuronal/Cardiac Signaling Pathways cAMP->Signaling Inactive Inactive 5'-AMP/5'-GMP PDE10A->Inactive Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits

This diagram illustrates the fundamental role of PDE10A in regulating cyclic nucleotide signaling. PDE10A hydrolyzes the active second messengers cAMP and cGMP to their inactive forms, thereby controlling the magnitude and duration of cyclic nucleotide-mediated signaling. Inhibition of PDE10A enhances and prolongs cAMP and cGMP signaling, which is particularly relevant in striatal neurons for treating neuropsychiatric disorders and in cardiac cells for mitigating pathological remodeling. [1] [2]

Experimental Protocols for PDE10A Inhibitor Evaluation

Structure-Based Virtual Screening Protocol

Virtual screening identifies potential PDE10A inhibitors through computational approaches:

  • Protein Structure Preparation: Obtain the PDE10A crystal structure (e.g., PDB ID: 3HQY or 4DDL) from the Protein Data Bank. Prepare the structure using Schrödinger's Protein Preparation Wizard or similar tools by assigning bond orders, adding hydrogen atoms, optimizing protonation states at pH 7.0, and performing energy minimization to relieve steric clashes. Remove water molecules beyond 5 Å from the co-crystallized ligand. [4] [5]

  • Ligand Library Preparation: Compile a database of potential inhibitors from sources like ZINC database or in-house compound collections. Prepare ligands using LigPrep or similar tools to generate possible tautomers, stereoisomers, and protonation states at physiological pH. Filter compounds using drug-likeness criteria such as Lipinski's Rule of Five (molecular weight <450 Da, logP 2-5, hydrogen bond donors <3, hydrogen bond acceptors <10). [4]

  • Molecular Docking: Conduct docking studies using AutoDock Vina, Glide, or similar docking software. Define the binding site around the co-crystallized ligand with a 10-15 Å grid box. Use standard docking parameters and generate 10-20 poses per ligand. Select poses based on docking scores and critical interactions with PDE10A residues (Tyr78, Thr187, Asn226, Asp228, Phe283, Ile246). [4] [5]

  • Validation and Scoring: Validate the docking protocol by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between docked and crystal poses. An RMSD <2.0 Å indicates acceptable reproducibility. Use HYDE assessment scoring function to evaluate binding affinities, with scores ≤ -58 kJ/mol indicating promising binding. [5]

ADMET Prediction Protocol

Assessment of drug-likeness and pharmacokinetic properties is crucial for prioritizing lead compounds:

  • Physicochemical Properties: Use SwissADME or similar tools to calculate key properties including molecular weight, topological polar surface area (TPSA, should be <60 Å for blood-brain barrier penetration), logP (should be 2-5 for CNS drugs), and number of rotatable bonds (should be <10). [5]

  • Pharmacokinetic Predictions: Evaluate absorption, distribution, metabolism, and excretion parameters using pkCSM or ADMETlab 2.0. Key parameters include Caco-2 permeability (for intestinal absorption), human intestinal absorption (>80% desirable), CNS permeability (blood-brain partition coefficient 0-1.2 desirable), and interaction with cytochrome P450 enzymes. [5]

  • Toxicity Screening: Assess potential toxicity endpoints including hERG channel inhibition (cardiotoxicity), Ames test (mutagenicity), and hepatotoxicity. Remove compounds with predicted pan-assay interference compounds (PAINS) liabilities using dedicated filters like FAFDrug3. [4] [6]

Virtual Screening Workflow for PDE10A Inhibitors

The process for identifying potential PDE10A inhibitors through virtual screening involves multiple filtering stages:

Virtual_Screening Library Compound Library (6+ million compounds) Pharmacophore Pharmacophore-Based Screening (LigandScout 4.4) Library->Pharmacophore Druglike Drug-Likeness Filter (Lipinski's Rule of Five) Pharmacophore->Druglike Docking Molecular Docking (AutoDock Vina, Glide) Druglike->Docking ADMET ADMET Prediction (SwissADME, pkCSM) Docking->ADMET MD Molecular Dynamics (100-200 ns simulation) ADMET->MD MM_PBSA Binding Affinity Validation (MM-PBSA analysis) MD->MM_PBSA Candidates Potential PDE10A Inhibitors MM_PBSA->Candidates

This virtual screening workflow demonstrates the multistage filtering approach used to identify promising PDE10A inhibitors. Starting with large compound libraries, each step applies increasingly rigorous criteria to select compounds with optimal binding characteristics, drug-like properties, and favorable pharmacokinetic profiles. This method has successfully identified several promising PDE10A inhibitors, including Colladonin, Isopongachromene, and various triazoloquinazolines with inhibitory activities in the micromolar range. [1] [4] [6]

Conclusion

The application notes and protocols presented here provide a comprehensive framework for conducting molecular dynamics simulations and experimental evaluations of PDE10A inhibitors. The integrated approach combining in silico simulations with experimental validation has proven effective in identifying promising PDE10A inhibitors with potential therapeutic applications in neuropsychiatric disorders and cardiac conditions. As research in this field advances, these protocols may be further refined to enhance the efficiency and accuracy of PDE10A inhibitor development, potentially leading to novel treatments for conditions characterized by dysregulated cyclic nucleotide signaling.

References

PDE10A-IN-3 cell culture treatment concentrations

Author: Smolecule Technical Support Team. Date: February 2026

PDE10A Application Notes

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is a critical regulator of intracellular signaling pathways in various tissues [1] [2].

In cancer biology, its role is context-dependent. It can act as an oncogene in cancers like colorectal, ovarian, gastric, and non-small cell lung cancer, often through overexpression that activates pathways like Wnt/β-catenin, MAPK/ERK, and PI3K/AKT. Conversely, in glioblastoma (GBM), PDE10A appears to function as a tumor suppressor, where its knockdown promotes tumor progression [1].

In the cardiovascular system, PDE10A expression is significantly upregulated in failing mouse and human hearts. Its inhibition has been shown to attenuate pathological cardiac remodeling, reducing cardiomyocyte hypertrophy and fibroblast activation [3].

In the central nervous system, PDE10A is highly abundant in the striatum and is crucial for regulating dopamine and glutamate signaling. Altered PDE10A availability has been linked to neuropsychiatric disorders such as bipolar I disorder [4] [5].

Reference Experimental Data & Protocols

Since specific data for PDE10A-IN-3 is unavailable, the table below summarizes quantitative data for the selective inhibitor TP-10, which is extensively used in preclinical research and can serve as a key reference point [3] [4].

Experimental Model TP-10 Concentration/Dose Key Experimental Outcomes
In Vitro - Adult Mouse Cardiac Myocytes Selective inhibitor [3] Attenuated pathological hypertrophy induced by Ang II, PE, and ISO; elevated cAMP and cGMP levels [3].
In Vitro - Adult Mouse Cardiac Fibroblasts Selective inhibitor [3] Reduced TGF-β-stimulated activation, proliferation, migration, and ECM synthesis [3].
In Vivo - Mouse Model (Ang II infusion) 3.2 mg/kg (co-treatment) [4] Significantly attenuated myocardial hypertrophy, cardiac fibrosis, and dysfunction [3].
In Vivo - Mouse Model (Pressure Overload/TAC) Global PDE10A knockout [3] Protected against cardiac remodeling and dysfunction [3].
In Vivo - Rat Model (6-OHDA Lesion + L-DOPA) 3.2 mg/kg (i.p.) [4] Modified L-DOPA-induced gene regulation in the striatum [4].
Detailed Protocol: Assessing Anti-hypertrophic Effects in Cardiac Myocytes

This protocol is adapted from studies investigating PDE10A inhibition in the heart [3].

  • Cell Isolation and Culture: Isolate adult mouse cardiac myocytes (CMs) from 8-12 week-old mice via enzymatic dissociation using collagenase type II in a Langendorff perfusion system.
  • Culture Conditions: Plate CMs on culture dishes in a suitable medium supplemented with blebbistatin (a myosin II inhibitor) to prevent spontaneous contraction and improve cell survival during culture.
  • Pre-treatment: Administer the PDE10A inhibitor (e.g., TP-10) to the culture medium. A vehicle control must be included.
  • Hypertrophy Induction: Introduce a pathological hypertrophic stimulus to the cells. Common stimulants include:
    • Angiotensin II (Ang II)
    • Phenylephrine (PE)
    • Isoproterenol (ISO) The treatment typically lasts for 72 hours.
  • Assessment of Hypertrophy:
    • Cell Size Measurement: Quantify CM surface area using immunofluorescence staining and image analysis software.
    • Molecular Markers: Analyze the expression of fetal genes associated with hypertrophy (e.g., ANP, BNP) via RT-qPCR or Western blot.
  • Cyclic Nucleotide Measurement: Measure intracellular cAMP and/or cGMP levels to confirm successful PDE10A inhibition.

PDE10A Signaling Pathways

The following diagrams, created using DOT language, illustrate the key signaling pathways modulated by PDE10A, as described in the research.

Oncogenic vs. Tumor-Suppressive Roles in Cancer

cluster_oncogenic Oncogenic Role (e.g., Colorectal, Lung Cancer) cluster_suppressive Tumor-Suppressive Role (e.g., Glioblastoma - GBM) PDE10A PDE10A PDE10A_High PDE10A Overexpression cAMP_cGMP_Low ↓ cAMP / ↓ cGMP PDE10A_High->cAMP_cGMP_Low Oncogenic_Pathways Activation of: • Wnt/β-catenin • MAPK/ERK • PI3K/AKT cAMP_cGMP_Low->Oncogenic_Pathways Outcome_Onco Promotion of: • Cell Proliferation • Tumor Growth Oncogenic_Pathways->Outcome_Onco PDE10A_Low PDE10A Knockdown PI3K_AKT_High Activation of PI3K/AKT PDE10A_Low->PI3K_AKT_High Outcome_Supp Promotion of Tumor Progression PI3K_AKT_High->Outcome_Supp

Role in Pathological Cardiac Remodeling

cluster_CM Cardiac Myocyte (CM) cluster_CF Cardiac Fibroblast (CF) Stress Pathological Stress (e.g., Hypertension, Ang II) PDE10A_Up PDE10A Upregulation Stress->PDE10A_Up cAMP_cGMP_Low ↓ cAMP / ↓ cGMP PDE10A_Up->cAMP_cGMP_Low CM_Outcome Pathological Hypertrophy cAMP_cGMP_Low->CM_Outcome CF_Activation CF Activation cAMP_cGMP_Low->CF_Activation Overall_Outcome Cardiac Dysfunction & Heart Failure CM_Outcome->Overall_Outcome CF_Outcome Fibrosis (Excess ECM) CF_Activation->CF_Outcome CF_Outcome->Overall_Outcome

How to Proceed Without Specific Data

The absence of specific data for this compound is a common challenge in research. Here are practical steps you can take:

  • Consult Chemical Vendors: Check the product documentation, certificate of analysis (CoA), or safety data sheet (SDS) from the supplier from which you obtained this compound. They often provide recommended starting concentrations for biological assays.
  • Review Analogous Compounds: Use the data for TP-10 as a starting point for designing your initial dose-response experiments. A typical strategy is to test a range of concentrations (e.g., from 1 nM to 10 µM) to establish a curve for your specific cell line and assay.
  • Perform a Literature Search: Search for the specific compound "this compound" on scientific platforms like PubMed and Google Scholar. It may be referenced in a publication that did not appear in this search.

References

Dosing Regimens of PDE10A Inhibitors in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dosing information for several PDE10A inhibitors as reported in recent preclinical studies.

Compound Species & Model Dose & Route Dosing Regimen / Context Key Efficacy / Outcome
EM-221 [1] Rat (MK-801 induced hyperlocomotion & prepulse inhibition deficits) 0.05–0.50 mg/kg, p.o. (oral) Acute administration Reduced hyperlocomotion, attenuated conditioned avoidance, facilitated novel object recognition [1].

| CPL500036 [2] | Rat (6-OHDA hemiparkinsonian) | 0.1 and 0.3 mg/kg (Route not explicitly stated, likely i.p.) | Acute and chronic (2 weeks), alone or with L-DOPA | Reversed contralateral forelimb use deficits; did not diminish L-DOPA's effects [2]. | | TP-10 [3] [4] | Rat (Striatal gene expression & Parkinson's model) | 3.2 mg/kg (Route not explicitly stated) | Single injection or co-treatment with L-DOPA for 4 weeks | Modulated drug-induced gene regulation; partly inhibited L-DOPA-induced dyskinesias [3]. | | TP-10 [4] | Mouse (Cardiac remodeling models) | Not specified in provided text | In vitro and in vivo models of pathological cardiac hypertrophy and fibrosis | Attenuated pathological hypertrophy and fibroblast activation; elevated cardiac cAMP/cGMP [4]. | | MP-10 & TP-10 [5] | Mouse (Sepsis and nerve injury models) | 5 mg/kg (for in vitro studies) | In vitro macrophage models | Reduced NLRP3 inflammasome activation, IL-1β secretion, and pyroptosis [5]. |

Experimental Protocols for Key PDE10A Studies

Here are detailed methodologies for common in vivo experiments involving PDE10A inhibitors, which you can adapt for your research.

Protocol 1: Assessing Efficacy in a Hemiparkinsonian Rat Model

This protocol is based on the study investigating CPL500036 [2].

  • Animal Model: Adult male Sprague-Dawley rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle.
  • Drug Formulation: The PDE10A inhibitor is typically suspended in a vehicle like 0.5% methylcellulose or a saline-based solution [1] [2].
  • Dosing Regimen:
    • Administer the PDE10A inhibitor (e.g., 0.1 or 0.3 mg/kg) via intraperitoneal (i.p.) injection.
    • For co-treatment studies, administer L-DOPA (6 mg/kg) with benserazide (6 mg/kg) concurrently or shortly after the PDE10A inhibitor.
    • Both acute (single dose) and chronic (daily for 2 weeks) regimens can be applied.
  • Behavioral Assessment (conduct post-dosing):
    • Stepping Test: Assess forelimb akinesia.
    • Cylinder Test: Measure spontaneous forelimb use asymmetry.
    • Vibrissae Test: Evaluate sensorimotor integration.
    • Catalepsy Test: Determine the severity of parkinsonian bradykinesia.
Protocol 2: Evaluating Antipsychotic-like Activity in Rodents

This protocol is derived from the characterization of EM-221 and TAK-063 [1] [6].

  • Animal Model: Male rats (e.g., Sprague-Dawley).
  • Drug Formulation: The inhibitor is suspended in 0.5% methylcellulose and administered orally (p.o.) [1].
  • Dosing Regimen:
    • Administer the PDE10A inhibitor (e.g., 0.05–0.50 mg/kg, p.o.) acutely.
    • In some paradigms, a dopamine agonist like MK-801 is administered to induce hyperlocomotion and disrupt sensory gating.
  • Behavioral Tests & Analysis:
    • Locomotor Activity: Measured in open-field cages after MK-801 challenge.
    • Prepulse Inhibition (PPI): Assesses sensorimotor gating. A PPI deficit induced by MK-801 is a model for psychosis-like symptoms.
    • Conditioned Avoidance Response: Tests antipsychotic-like efficacy.
    • Novel Object Recognition: Evaluates cognitive function.

PDE10A Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the mechanism of action of PDE10A inhibitors in medium spiny neurons (MSNs), which is central to their therapeutic effects.

G cAMP cAMP / cGMP PDE10A PDE10A Enzyme cAMP->PDE10A  Hydrolyzes PKA PKA Activation cAMP->PKA  Accumulates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE10A->AMP_GMP MSNs Altered MSN Excitability & Gene Expression PKA->MSNs Inhibitor PDE10A Inhibitor (e.g., EM-221, CPL500036) Inhibitor->PDE10A  Inhibits

As shown, PDE10A inhibitors work by blocking the degradation of cyclic nucleotides in striatal medium spiny neurons (MSNs) [1] [6] [7]. This leads to increased levels of cAMP and cGMP, which subsequently activate downstream effectors like protein kinase A (PKA). The resulting phosphorylation of key substrates alters the excitability of MSNs and regulates gene expression, ultimately modulating the output of the direct and indirect pathways of the basal ganglia. This mechanism underlies the potential therapeutic benefits in disorders like schizophrenia, Parkinson's disease, and Tourette syndrome [1] [6] [2].

Important Considerations for Protocol Design

  • Compound Properties Matter: The pharmacological profile, especially the "off-rate" from the PDE10A enzyme, can significantly influence the balance between activating the direct and indirect striatal pathways. This balance is critical for achieving efficacy while minimizing side effects like extrapyramidal symptoms [6].
  • Explore Broader Applications: While traditionally targeted for CNS disorders, emerging research indicates that PDE10A is upregulated in other pathological conditions, such as heart failure and systemic inflammation. Inhibitors have shown efficacy in preclinical models of these diseases, suggesting a wider potential application [4] [5].

References

PDE10A-IN-3 selectivity profiling against other PDE isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for PDE Selectivity Profiling

A robust protocol for assessing the selectivity of a PDE10A inhibitor involves testing its potency against a panel of purified PDE enzymes. The following methodology, adapted from established assays, provides a reliable approach [1] [2].

1. Principle

This assay measures the inhibitor's ability to prevent the hydrolysis of a cyclic nucleotide substrate (cAMP or cGMP) by various PDE enzymes. The conversion to the corresponding nucleotide monophosphate (AMP or GMP) is detected using a fluorescence polarization (FP) platform, which is highly amenable to high-throughput screening [2].

2. Materials

  • Enzymes: Recombinant catalytic domains of human PDE isoforms (e.g., PDE1-PDE11).
  • Substrates: cAMP (for PDE4, PDE7, PDE8) or cGMP (for PDE5, PDE6, PDE9).
  • Test Compound: PDE10A-IN-3.
  • Reference Inhibitors: Known selective inhibitors for each PDE isoform as controls (e.g., Papaverine for PDE10A).
  • Assay Kit: Transcreener AMP²/GMP² FP Assay (BellBrook Labs) [2].
  • Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20 [1] [3].
  • Equipment: Fluorescence polarization plate reader.

3. Procedure

The workflow for the selectivity profiling assay is outlined below.

G Start Prepare Reaction Mixture A Dilute this compound in DMSO (create serial dilutions) Start->A B Dispense inhibitor into assay plate A->B C Add specific PDE enzyme and substrate (cAMP/cGMP) in buffer B->C D Incubate reaction (60 min, room temperature) C->D E Stop reaction and develop with FP detection reagents D->E F Measure fluorescence polarization (mP units) E->F G Calculate % Inhibition and IC50 values F->G H Determine Selectivity Index (PDE10A IC50 / Other PDE IC50) G->H

4. Data Analysis

  • IC₅₀ Calculation: For each PDE isoform, plot the inhibitor concentration against the percentage of enzyme activity. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value [1] [4].
  • Selectivity Index (SI): Calculate the selectivity ratio for PDE10A over each other isoform using the formula: SI = IC₅₀ (Other PDE) / IC₅₀ (PDE10A). A higher SI indicates greater selectivity for PDE10A.

Expected Data Output and Interpretation

While data for this compound is unavailable, the table below illustrates the kind of data structure and selectivity profile you might aim for, using published examples for context.

Table 1: Hypothetical Selectivity Profiling of this compound Against Key PDE Isoforms

PDE Isoform Substrate Hypothetical IC₅₀ (nM) * Selectivity Index (vs. PDE10A)
PDE10A cAMP/cGMP 10 1.0
PDE3A cAMP 2,200 220
PDE3B cAMP 2,520 252
PDE4D cAMP >10,000 >1,000
PDE1C cAMP/cGMP >10,000 >1,000
PDE2A cAMP/cGMP >10,000 >1,000
PDE5A cGMP >10,000 >1,000

Note: The IC₅₀ values in this table are illustrative and based on a potent, selective analogue from the literature [4]. The actual values for this compound must be determined experimentally.

Key Interpretations:

  • PDE3 Selectivity: A critical assessment is selectivity over PDE3A/B, as inhibition of these isoforms is associated with cardiovascular side effects like arrhythmia [4] [5]. A desirable profile shows an SI of over 100-fold.
  • Broad Selectivity: High selectivity across other major families (PDE1, PDE2, PDE4, PDE5) minimizes the risk of off-target effects and strengthens the conclusion that observed phenotypic effects are due to PDE10A inhibition.

Additional Characterization Strategies

Beyond enzymatic assays, these methods can further validate selectivity and functional activity.

  • Cellular Functional Assays: Confirm target engagement in a physiological context by measuring accumulation of cAMP/cGMP in cell lines expressing PDE10A [6].
  • Computational Analysis: Use molecular docking to understand the binding mode of this compound. The PDE10A active site has unique features, like Tyr693 and a Gly725-Gln726 motif, that can be exploited for selectivity. Docking this compound against other PDE isoforms can predict potential cross-reactivity [7] [8].

Candidate Application Note

Title: Assessment of the Selectivity Profile of this compound: A Protocol for Phosphodiesterase Isoform Screening

Objective: To determine the inhibitory potency (IC₅₀) and selectivity of this compound against a panel of 10 human PDE isoforms to de-risk potential off-target activity.

Summary: This application note details a standardized FP-based assay protocol. While data for this compound is not available in the public domain, this document provides a complete methodological framework. The expected outcome is a quantitative selectivity index, with a particular focus on achieving >100-fold selectivity over PDE3A/B to mitigate cardiovascular safety concerns [4] [5]. The protocol is suitable for secondary screening in lead optimization campaigns.

Conclusion

References

Application Notes: BBB Permeability Assessment of PDE10A-IN-3

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Context and BBB Imperative Phosphodiesterase 10A (PDE10A) is a key regulator of striatal signaling, making it a promising target for central nervous system (CNS) disorders like schizophrenia and Parkinson's disease [1] [2] [3]. Effective CNS therapeutics must cross the blood-brain barrier (BBB), which remains a significant challenge in drug development [4]. Up to 50% of clinical trial failures are linked to inadequate ADMET properties, underscoring the need for early and reliable BBB permeability assessment [4].

2. Computational Prediction for PDE10A-IN-3 Advanced in silico models, particularly atom transformer-based Message Passing Neural Networks (MPNN) combined with contrastive learning, now enable highly accurate BBB permeability predictions [4]. These models use self-attention mechanisms to identify critical molecular substructures influencing BBB penetration, providing researchers with rapid prioritization of candidate compounds before costly experimental work [4].

3. Experimental Validation Strategy A tiered approach combining in silico predictions with in vitro and in vivo models provides the most comprehensive BBB permeability assessment. Each method offers complementary data for informed decision-making in lead optimization [4] [5] [6].


Detailed Experimental Protocols

Protocol 1: In Silico BBB Permeability Prediction

Methodology Utilize the Enalos Cloud Platform implementing an Atom-Attention Message Passing Neural Network (AA-MPNN) with contrastive learning [4].

Procedure

  • Input Preparation: Convert this compound structure to SMILES string or molecular graph representation
  • Model Application: Submit structure to the AA-MPNN model pretrained on extensive BBB permeability data
  • Result Interpretation: Obtain quantitative prediction of BBB permeability (categorical as high/medium/low or quantitative permeability metrics)

Advantages

  • High correlation with experimental results
  • Rapid screening capability
  • Identifies critical molecular features affecting permeability [4]
Protocol 2: In Vitro BBB Permeability Using Caco-2 Model

Cell Culture

  • Use CacoReady plates (24-well or 96-well format) with Caco-2 cells
  • Culture at 37°C for 15-21 days with medium changes every second day
  • Validate monolayer integrity before assays [6]

Quality Control Standards

Measurement CacoReady 24-well CacoReady 96-well
TEER >1000 Ω·cm² >500 Ω·cm²
LY Apparent Permeability (Papp) ≤1×10⁻⁶ cm/s ≤1×10⁻⁶ cm/s
LY Paracellular Flux ≤0.5% ≤0.7%

Table: Acceptance criteria for Caco-2 monolayer integrity [6]

Permeability Assay

  • Prepare 10µM this compound solution in transport buffer
  • Apply to donor compartment (apical for A-B transport; basal for B-A transport)
  • Incubate 2 hours at 37°C with sampling from receiver compartment at end point
  • Analyze compound concentration using LC-MS/MS
  • Include control compounds:
    • High permeability: Propranolol
    • Low permeability: Atenolol
    • P-gp substrate: Digoxin [6]

Calculations Calculate apparent permeability (Papp) using: Papp = (dQ/dt) / (A × C₀) Where: dQ/dt = permeation rate (nmol/s); A = membrane area (cm²); C₀ = initial donor concentration (nmol/mL) [6]

Interpretation

Papp Value Predicted In Vivo Absorption
≤1×10⁻⁶ cm/s Low (0-20%)
1-10×10⁻⁶ cm/s Medium (20-70%)
>10×10⁻⁶ cm/s High (70-100%)

Table: Correlation between Caco-2 Papp values and predicted in vivo absorption [6]

Protocol 3: In Vivo BBB Permeability Assessment

Animal Models

  • Use Male Sprague-Dawley rats (225-300g)
  • Anesthetize with 4% isoflurane [5]

Dye Extravasation Method

  • Tracer Administration: Inject 1mg/kg Alexa Fluor 680-conjugated 10kDa dextran intravenously
  • Circulation Period: Allow 60 minutes for tracer distribution
  • Perfusion and Tissue Collection:
    • Perform cardiac puncture and perfuse with ice-cold PBS followed by 4% PFA
    • Extract brain and post-fix in 4% PFA for 1 hour
    • Section into 2mm coronal slices using brain matrix [5]

Quantification

  • Image slices using appropriate fluorescence detection system
  • Quantify fluorescence intensity in regions of interest
  • Compare intensity between experimental and control regions
  • Normalize to background fluorescence in control brains [5]

Advantages of Alexa Fluor 680 vs. Evans Blue

  • Superior sensitivity with reduced nonspecific signals
  • Enables precise localization of permeability sites
  • Avoids harsh extraction procedures required for Evans Blue
  • Lower false positive rate [5]

Experimental Workflow

The following diagram illustrates the integrated strategy for evaluating this compound BBB permeability:

G Start This compound BBB Permeability Assessment InSilico In Silico Prediction AA-MPNN with Contrastive Learning Start->InSilico InVitro In Vitro Caco-2 Model Permeability Assay Start->InVitro InVivo In Vivo Validation Alexa Fluor 680 Extravasation Start->InVivo CompModel Computational Modeling (Enalos Cloud Platform) InSilico->CompModel CellAssay Caco-2 Permeability (TEER, Papp calculations) InVitro->CellAssay AnimalModel Rat Model (Fluorescence quantification) InVivo->AnimalModel DataIntegration Data Integration & Go/No-Go Decision CompModel->DataIntegration CellAssay->DataIntegration AnimalModel->DataIntegration

Data Interpretation and Decision Framework

Integrating Results Combine computational, in vitro, and in vivo data to make informed decisions about this compound development potential. Compounds showing consistent high permeability across all three platforms represent the strongest candidates for further development as CNS therapeutics.

PDE10A-Specific Considerations

  • Successful PDE10A inhibitors like papaverine demonstrate CNS activity, confirming BBB penetration [3]
  • Structural features of quinazoline-based inhibitors (like this compound) can be optimized for improved permeability [7] [8]
  • Dual-targeting compounds (PDE10A with serotonin receptors) require careful balance of properties for optimal CNS exposure [7]

References

Metabolic Stability Assessment for PDE10A Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

For novel PDE10A inhibitors, metabolic stability is a critical parameter in early drug discovery, typically assessed using in vitro liver microsome models [1].

The core experimental protocol involves incubating the test compound with liver microsomes and co-factors, then measuring the parent compound's disappearance over time. The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙᵥᵢₜᵣₒ), which help predict in vivo performance [1].

The table below summarizes key metabolic stability findings for a series of benzimidazole-based PDE10A inhibitors, demonstrating how structural changes impact stability [1].

Compound PDE10A IC₅₀ (nmol/L) RLM t₁/₂ (min) Key Structural Feature
2 9.1 ± 0.7 0.87 Ethyl linker
4 2.7 ± 0.4 17.4 Conformationally restricted vinyl linker
14 2.8 ± 0.1 Information missing Optimized benzimidazole derivative

These results highlight that introducing a rigid vinyl linker (compound 4) significantly improved metabolic stability compared to the more flexible ethyl linker (compound 2), likely because the restricted conformation makes the molecule less accessible to drug-metabolizing enzymes [1].

Detailed Experimental Protocol

Here is a generalized step-by-step protocol for assessing metabolic stability using rat liver microsomes (RLM), based on the methods used to generate the data above [1].

Application Note: Assessment of Metabolic Stability in Liver Microsomes

1. Objective To determine the in vitro metabolic stability of novel PDE10A inhibitors by quantifying their half-life (t₁/₂) in a rat liver microsome system.

2. Materials and Reagents

  • Test compounds (e.g., PDE10A inhibitors)
  • Pooled Rat Liver Microsomes (RLM)
  • NADPH Regenerating System (Solution A: NADP⁺, Solution B: Glucose-6-Phosphate, Solution C: Glucose-6-Phosphate Dehydrogenase)
  • Potassium Phosphate Buffer (100 mM, pH 7.4)
  • Magnesium Chloride (MgCl₂, 1 mM)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Analytical HPLC system coupled with Mass Spectrometry (LC-MS) or a liquid scintillation counter for radiolabeled compounds.

3. Equipment

  • Thermostated water bath or incubator (37°C)
  • Microcentrifuge
  • Timer
  • Pipettes and microcentrifuge tubes

4. Procedure Step 4.1: Pre-incubation

  • Prepare the incubation mixture in microcentrifuge tubes on ice.
    • Potassium Phosphate Buffer (pH 7.4)
    • MgCl₂ (1 mM final concentration)
    • Rat Liver Microsomes (e.g., 0.5 mg protein/mL final concentration)
    • Test Compound (e.g., 1 µM final concentration, from a stock solution in DMSO). Keep the final organic solvent concentration low (<1%).
  • Pre-warm the mixture for 5 minutes in a water bath at 37°C.

Step 4.2: Reaction Initiation

  • Start the reaction by adding a pre-warmed NADPH Regenerating System.
    • Negative Control: Add an equivalent volume of buffer instead of the NADPH system to determine non-enzymatic degradation.
  • Mix the contents gently and vortex.

Step 4.3: Sampling

  • Immediately remove an aliquot (e.g., 50 µL) from the reaction mixture at time t = 0.
  • Transfer this aliquot into a tube containing a cold quenching solvent (e.g., 100 µL of ice-cold methanol or acetonitrile) to stop the reaction.
  • Continue to take additional aliquots at predetermined time points (e.g., 5, 10, 20, 30, and 60 minutes).

Step 4.4: Sample Processing

  • Centrifuge the quenched samples at high speed (e.g., 13,000 x g for 10 minutes) to precipitate proteins.
  • Transfer the clear supernatant to a new vial for analysis.

Step 4.5: Analytical Quantification

  • Analyze the samples using a validated LC-MS/MS method.
  • Measure the peak area or concentration of the remaining parent compound at each time point.
  • Plot the natural logarithm (ln) of the parent compound concentration versus time.

Step 4.6: Data Analysis and Calculations

  • The slope of the linear regression of the ln(concentration) vs. time plot is the elimination rate constant (k).
  • Calculate the in vitro half-life using the formula: t₁/₂ = 0.693 / k.
  • Intrinsic clearance (CLᵢₙᵥᵢₜᵣₒ) can be calculated as: CLᵢₙᵥᵢₜᵣₒ = (0.693 / t₁/₂) × (Volume of Incubation / Microsomal Protein Amount).

Experimental Workflow and Data Interpretation

The following diagram illustrates the complete workflow for evaluating a novel PDE10A inhibitor, from initial stability testing to data-driven decision-making.

workflow start Start: Novel PDE10A Inhibitor incubate In Vitro Incubation with Liver Microsomes + NADPH start->incubate sample Sample at Time Points (t=0, 5, 10, 20, 30, 60 min) incubate->sample quench Quench Reaction (Ice-cold solvent) sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-life (t₁/₂) analyze->calculate decision Is t₁/₂ acceptable for drug candidacy? calculate->decision optimize Proceed to Lead Optimization decision->optimize Yes reject Reject or Redesign Compound decision->reject No

Key Considerations for Protocol Design

When implementing this protocol, keep these factors in mind to ensure reliable and relevant results:

  • Species Comparison: It is common practice to run parallel assays using liver microsomes from other species, such as human (HLM) and mouse (MLM), to evaluate interspecies differences in metabolism.
  • Correlation with PK: A good in vitro-in vivo correlation (IVIVC) is often observed. For instance, a compound with a short RLM t₁/₂ (e.g., 0.87 min) also showed a short terminal half-life in rat blood (t₁/₂ = 0.58 h) [1]. Improving the in vitro t₁/₂ directly contributed to achieving high oral bioavailability (50%) in an optimized compound [1].
  • Structural Insights: As shown in the data table, even small structural modifications can drastically improve metabolic stability. Techniques like molecular docking and dynamics simulations can be used alongside experimental work to rationally design more stable molecules [1] [2].

References

Application Note: Pharmacokinetic Profiling of PDE10A Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phosphodiesterase 10A (PDE10A) inhibitors represent a novel mechanism for treating schizophrenia, acting downstream of dopamine receptors by modulating striatal cyclic nucleotide levels [1] [2]. Successful drug development requires thorough pharmacokinetic (PK) characterization to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish exposure-response relationships. This note summarizes PK data and relevant study design elements for PDE10A inhibitors, drawing from clinical trials of TAK-063 and CPL500036.

Key Pharmacokinetic Parameters from Clinical Studies

Data from clinical studies provide critical insights into the PK profiles of PDE10A inhibitors in humans. The table below summarizes key parameters for TAK-063 and efficacy results for CPL500036.

Table 1: Clinical Pharmacokinetic and Efficacy Data of PDE10A Inhibitors

Compound Study Population Dose Key PK Parameters (Mean) Clinical Outcome

| TAK-063 | Healthy Japanese Subjects (HJS) & Subjects with Stable Schizophrenia (SSS) [1] [3] | 3-100 mg (once daily for 7 days) | • C~max~: Not specified • AUC~0-24~: Not specified • t~max~: Not specified • CL/F: Reported for TAK-063 only • Accumulation Ratio (AR): Calculated from AUC~0-24~ between Day 7 and Day 1 | PK parameters were comparable between HJS and SSS at equivalent doses. The incidence of somnolence and EPS increased with exposure. A once-daily dose of up to 30 mg was suggested for future studies. | | CPL500036 | Patients with acute exacerbation of schizophrenia [4] [5] | 20 mg & 40 mg (once daily for 28 days) | • PK properties were determined as a secondary endpoint in the phase 2 study [5]. | At 4 weeks, 20 mg and 40 mg doses showed statistically significant reductions in PANSS scores compared to placebo [4]. |

Detailed Experimental Protocols for PK Studies

The following methodologies, adapted from the TAK-063 multiple-dose study, provide a framework for designing PK profiling studies [1].

3.1. Clinical Study Design

  • Type: Randomized, double-blind, placebo-controlled, multiple-rising-dose study.
  • Population: Can include both healthy volunteers and patient populations (e.g., stable schizophrenia). The TAK-063 study enrolled subjects aged 18-55 years [1].
  • Dosing: Administer the compound once daily with food over a 7-day period to assess steady-state PK. Dosing decisions should be based on prior safety data from single-rising-dose studies [1].
  • Bioanalysis: Plasma and urine concentrations of the parent drug and its oxidative metabolite (M-I) are measured using validated liquid chromatography and tandem mass spectrometry (LC-MS/MS) [1].

3.2. Sample Collection and Analysis

  • Plasma Sampling: Serial blood samples are collected pre-dose and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours) on Day 1 and the last day of dosing (e.g., Day 7). Trough samples (pre-dose) are also collected on intermediate days to confirm steady-state attainment [1].
  • Urine Sampling: Serial urine samples are collected over intervals (e.g., 0-6, 6-12, 12-24 hours post-dose) on Day 1 and the last day of dosing [1].
  • Primary PK Endpoints: Maximum observed plasma concentration (C~max~), time to C~max~ (t~max~), area under the plasma concentration-time curve from time 0 to 24 hours (AUC~0-24~), area under the curve to the last quantifiable concentration (AUC~t~), average plasma concentration at steady state (C~av,ss~), oral clearance (CL/F), accumulation ratio (AR), and elimination half-life (t~½~) [1].
  • Secondary/Exploratory Endpoints: Amount excreted in urine (Ae~24~), fraction of drug excreted in urine (f~e~), renal clearance (CL~R~), and molar ratios between parent drug and metabolites [1].

The workflow for this clinical PK study design is outlined below.

Start Study Protocol Approval Screening Subject Screening & Enrollment Start->Screening Randomize Randomization (e.g., 8:2) Screening->Randomize Placebo Placebo Group Randomize->Placebo Active Active Dose Group Randomize->Active Dosing Once-Daily Dosing (With Food, 7 Days) Placebo->Dosing Active->Dosing Sampling Intensive PK Sampling (Day 1 & Day 7) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis Endpoints PK Parameter Calculation Analysis->Endpoints

Integration of Pharmacokinetic and Adverse Event (PK/AE) Modeling

A critical step in development is characterizing the exposure-safety relationship.

  • Method: Logistic regression modeling can be used to relate drug exposure metrics (e.g., C~max~ or AUC) to the incidence of specific adverse events (AEs) like somnolence or extrapyramidal symptoms (EPS) [1] [3].
  • Application: This modeling helps identify a suitable dose range that maximizes therapeutic potential while minimizing adverse effects. For TAK-063, simulations from such models suggested a once-daily dose of up to 30 mg for future studies [1].
Preclinical Pharmacokinetic and Safety Profiling

Before clinical trials, extensive preclinical profiling is essential. The following workflow summarizes key assessments, as demonstrated for CPL500036 [6].

Preclinical Preclinical PK & Safety Assessment PK In Vivo PK Study (Rat) Preclinical->PK Safety Safety & Tolerability Preclinical->Safety BrainPen Brain Penetration (Brain/Plasma Ratio) PK->BrainPen Oral administration LC-MS/MS analysis Cardio Cardiovascular Safety (hERG assay, dog telemetry) Safety->Cardio Catalepsy Catalepsy Induction (Bar test in rats) Safety->Catalepsy Metabolic Metabolic Effects (Prolactin/glucose levels) Safety->Metabolic

Key preclinical parameters and findings for CPL500036 are summarized in the table below.

Table 2: Preclinical Profile of the PDE10A Inhibitor CPL500036 [6]

Profile Area Assay/Method Key Findings for CPL500036

| Potency & Selectivity | IC~50~ against PDE10A; SafetyScreen44 panel | • IC~50~ = 1 nM. • Highly selective (only negative allosteric modulation of M2 receptor at high IC~50~). | | In Vitro Safety | hERG patch-clamp; Cytotoxicity; Ames test | • hERG tail current inhibition (IC~25~ = 3.2 µM). • Cytotoxicity only at >60 µM. • No genotoxicity. | | In Vivo PK (Rat) | Oral administration; LC-MS/MS analysis | • Good oral bioavailability. • Good penetration into the brain. | | In Vivo Safety (Rat) | Bar test (catalepsy); Prolactin/glucose levels | • Catalepsy observed at 0.6 mg/kg. • No hyperprolactinemia or hyperglycemia at doses up to 3 mg/kg. |

Conclusion

The development of a robust pharmacokinetic study design is fundamental for advancing PDE10A inhibitors. Protocols should include detailed single and multiple-rising dose studies in relevant populations, thorough bioanalytical methods for parent drug and metabolites, and integrated PK/AE modeling to define the therapeutic window. The clinical and preclinical data from TAK-063 and CPL500036 provide valuable benchmarks for these activities.

References

Strategies for Solubility Enhancement of PDE10A Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key strategies and their rationales, derived from published research on benzimidazole-based PDE10A inhibitors.

Strategy Technical Approach Experimental Rationale & Outcome
Structural Modification Reduce large, rigid aromatic scaffold systems (e.g., 1,8-naphthalimide); introduce hydrophilic groups (e.g., -OMe) to solvent-exposed regions [1]. Decreases detrimental (\pi)-(\pi) stacking interactions that cause aggregation. Introduces favorable interactions with the aqueous environment [1].
Salt Formation Convert the free base of a promising inhibitor into a salt, such as a hydrochloride salt (e.g., 14·3HCl) [2] [1]. Dramatically improves aqueous solubility, which is a critical factor for enabling in vivo studies via oral administration [2] [1].
Molecular Design Introduce conformationally restricted linkers (e.g., a vinyl bridge) and optimize substituents on core structures (e.g., benzimidazole) [1]. Restricted conformations can improve metabolic stability and resistance to drug-metabolizing enzymes, indirectly supporting dosing regimens [1].

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow you can adapt to troubleshoot and improve the solubility of your compound.

compound Start: Insoluble PDE10A Inhibitor strategy1 In Silico Analysis & Structural Design compound->strategy1 strategy2 Synthesis & Salt Formation strategy1->strategy2 strategy3 In Vitro Profiling strategy2->strategy3 evaluation Lead Identification & In Vivo Validation strategy3->evaluation

Step 1: In Silico Analysis and Structural Design
  • Objective: Prioritize synthetic efforts using computational tools.
  • Protocol:
    • Perform molecular docking and molecular dynamics (MD) simulations based on a crystal structure of the PDE10A-inhibitor complex [1].
    • Use binding free energy predictions to estimate the binding affinity of newly designed compounds before synthesizing them. This helps reduce synthetic load and cost [1].
    • Design modifications that shrink large, planar aromatic systems and introduce hydrophilic groups (e.g., -OMe) into regions of the molecule that are solvent-exposed and not critical for binding [1].
Step 2: Synthesis and Salt Formation
  • Objective: Create tangible candidates for testing.
  • Protocol:
    • Synthesize the designed analogues, focusing on introducing polar substituents and reducing molecular planarity [1].
    • For compounds with a basic amine group, perform salt formation. A common method is to treat the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt [2] [1].
Step 3: In Vitro Profiling
  • Objective: Experimentally determine key physicochemical and pharmacological properties.
  • Protocol:
    • Solubility Measurement: Use techniques like shake-flask or HPLC-UV to determine aqueous solubility of new compounds and salts [1].
    • Metabolic Stability: Incubate compounds with liver microsomes (e.g., Rat Liver Microsomes, RLM) and measure the half-life ((t_{1/2})) to identify compounds with improved stability [1].
    • Potency and Selectivity: Determine the half-maximal inhibitory concentration ((IC_{50})) against PDE10A and other PDE subtypes to ensure target potency and selectivity are maintained [2] [1].
Step 4: Lead Identification and In Vivo Validation
  • Objective: Select the most promising candidate for further studies.
  • Protocol:
    • Select a lead compound that demonstrates a favorable balance of high solubility, metabolic stability, and potent PDE10A inhibition [2] [1].
    • Proceed to in vivo pharmacokinetic studies in animal models (e.g., rats) to measure parameters like oral bioavailability. A successful candidate should show a significant improvement over the original compound [2] [1].
    • Evaluate in vivo efficacy in disease models. For pulmonary arterial hypertension (PAH), this involves oral administration to PAH-induced rats and measurement of arterial pressure [2] [1].

Frequently Asked Questions

  • Why is oral bioavailability so low for my initial PDE10A inhibitor, and how can salt formation help? Poor oral bioavailability is often a direct result of low aqueous solubility, which limits the dissolution and absorption of the drug in the gastrointestinal tract [1]. Converting a free base into a salt form (e.g., hydrochloride) is a proven strategy to dramatically increase aqueous solubility, which in turn can lead to a marked improvement in oral bioavailability, as demonstrated by an increase from very low levels to 50% in a successful case [2] [1].

  • My potent PDE10A inhibitor has poor metabolic stability. Can structural modification address this without losing potency? Yes. Introducing conformationally restricted elements, such as a vinyl linker, can reduce the number of accessible conformations. This can make the molecule less susceptible to metabolism by cytochrome P450 enzymes, thereby improving its metabolic stability and half-life, as shown in the transition from compound 2 to compound 4 [1]. This approach can be synergistic with efforts to improve solubility.

  • Are there any computational techniques to guide the design of more soluble PDE10A inhibitors? Absolutely. Molecular docking and molecular dynamics (MD) simulations are invaluable tools. They can predict how a modified structure will bind to the PDE10A active site and help identify regions where introducing hydrophilic groups (like -OMe) will not disrupt key binding interactions. This allows for a more efficient, structure-based design process focused on improving solubility [1].

References

PDE10A-IN-3 metabolic stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Metabolic Stability

This guide addresses common metabolic instability issues and the rationale behind the solutions.

Problem & Compound Example Improvement Strategy Key Experimental Data & Outcome

| Poor metabolic stability of early benzimidazole-based inhibitor (compound A); fast metabolism (rat blood ( t_{1/2} = 0.58 , \text{h} )) [1]. | • Shrank large, planar 1,8-naphthalimide scaffold to reduce π-π stacking [1]. • Introduced a conformationally restricted vinyl linker (vs. flexible ethyl linker) to reduce entropy cost for binding metabolizing enzymes [1]. | • New compound 4: RLM ( t_{1/2} = 17.4 , \text{min} ) (vs. 0.87 min for compound 2) [1]. • Led to compound 14·3HCl: Oral bioavailability of ~50% [1] [2]. | | Need for improved drug-like properties & low BBB permeability for peripheral diseases like PAH [3]. | • Replaced a double bond linker with a saturated azetidine moiety to decrease molecular planarity [3]. • Fused imidazopyridine ring system [3]. | • New lead A30: Low BBB permeability (PAMPA ( P_e = 4.2 \times 10^{-6} , \text{cm/s} )), maintained potent IC(_{50}) (3.5 nM), and showed improved metabolic stability in RLMs [3]. | | Rigid aromatic scaffold leading to poor aqueous solubility [1]. | Introduction of hydrophilic groups (e.g., -OMe) onto solvent-exposed regions of the molecule [1]. | Improved aqueous solubility, a prerequisite for in vivo efficacy studies [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental protocols for assessing metabolic stability? The standard in vitro method is the Liver Microsome Stability Assay [1] [3].

  • Procedure: Incubate the test compound with liver microsomes (e.g., from rats, RLMs) in the presence of NADPH cofactor.
  • Measurement: Collect samples at timed intervals (e.g., 0, 5, 15, 30, 45 min) and use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
  • Output: Calculate the in vitro half-life ((t_{1/2})), which is a key metric for comparing stability. A longer half-life indicates better metabolic stability [1].

Q2: How can computational methods aid in the optimization process? Structure-based design is a powerful tool to reduce synthetic workload and guide optimization [1] [4].

  • Molecular Docking & Dynamics (MD) Simulations: Used to predict the binding mode and affinity of newly designed compounds before synthesis. This helps assess whether a modification will maintain target potency [1] [4].
  • Binding Free Energy Predictions: MD simulations can provide estimates of the binding free energy ((\Delta G)), which often correlates with inhibitory potency (IC50). This allows for in silico prioritization of candidates [1].

Q3: Besides metabolic stability, what other properties should be optimized? For a viable drug candidate, a balance of multiple properties is crucial:

  • Aqueous Solubility: Essential for oral absorption and formulation. It can be improved by introducing hydrophilic groups or reducing crystal lattice energy [1].
  • Selectivity: Ensure >1000- to 3500-fold selectivity over other PDE families (e.g., PDE3) to minimize off-target side effects [1] [5].
  • Pharmacokinetics (PK): Aim for high oral bioavailability, as demonstrated by compound 14·3HCl (~50%) [1].
  • BBB Penetration: For peripheral actions (e.g., in PAH), design compounds with low BBB permeability to avoid CNS side effects [3].

Experimental Workflow for Stability Optimization

The following diagram maps the strategic workflow for optimizing metabolic stability, integrating both computational and experimental approaches.

workflow Start Identify Lead Compound with Metabolic Instability CompModeling Computational Modeling (MD Simulations, Docking) Start->CompModeling Strat1 Structural Modification Shrink aromatic systems Introduce conformational restraint CompModeling->Strat1 Strat2 Introduce Blocking Groups Add substituents to block metabolic soft spots CompModeling->Strat2 Strat3 Optimize Linkers/Scaffolds Replace with metabolically resistant groups (e.g., azetidine) CompModeling->Strat3 InVitroAssay In Vitro Assay Liver Microsome Stability Strat1->InVitroAssay Strat2->InVitroAssay Strat3->InVitroAssay Data Analyze Data Calculate half-life (t½) in RLMs/HLMs InVitroAssay->Data Success Successful? Stable & Potent Candidate Data->Success Success->CompModeling No InVivoPK In Vivo PK Studies Oral bioavailability, clearance Success->InVivoPK Yes

The Role of Computational Screening

For discovering novel scaffolds, a virtual screening workflow can be highly efficient, as illustrated below.

screening Virtual Library\n(Millions of Compounds) Virtual Library (Millions of Compounds) Pharmacophore-Based\nScreening Pharmacophore-Based Screening Virtual Library\n(Millions of Compounds)->Pharmacophore-Based\nScreening Molecular Docking Molecular Docking Pharmacophore-Based\nScreening->Molecular Docking Drug-Likeness & PAINS Filters Drug-Likeness & PAINS Filters Molecular Docking->Drug-Likeness & PAINS Filters Hit Compounds\nfor Experimental Testing Hit Compounds for Experimental Testing Drug-Likeness & PAINS Filters->Hit Compounds\nfor Experimental Testing In Vitro PDE10A\nInhibition Assay In Vitro PDE10A Inhibition Assay Hit Compounds\nfor Experimental Testing->In Vitro PDE10A\nInhibition Assay Protein Structure\n(PDB) Protein Structure (PDB) Receptor-Based\nPharmacophore Model Receptor-Based Pharmacophore Model Protein Structure\n(PDB)->Receptor-Based\nPharmacophore Model Receptor-Based\nPharmacophore Model->Pharmacophore-Based\nScreening

The core strategies for improving the metabolic stability of PDE10A inhibitors revolve around rational structure-based design, guided by robust in vitro assays and computational tools.

References

Understanding Off-Target Effects in PDE10A Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Off-target effects occur when a drug molecule interacts with and inhibits proteins other than its intended target. For PDE10A inhibitors, this is a significant concern due to the high structural conservation of the catalytic site across the 11-member PDE enzyme superfamily [1] [2]. Inhibitors designed for the PDE10A catalytic site can easily cross-react with other PDEs (like PDE3 or PDE4) or even unrelated enzymes, leading to confounding experimental results and potential toxicity [1] [2].

Troubleshooting Guide & FAQs

This guide is structured around key questions a researcher might have when encountering off-target activity.

FAQ Question Summary of Strategic Approach Key Information to Guide Experimentation
How do I confirm if my batch of PDE10A-IN-3 is acting on-target? Measure changes in second messengers in a cell-based assay. PDE10A hydrolyzes both cAMP and cGMP. Successful on-target inhibition should elevate cyclic nucleotide levels (e.g., in striatal neurons or cancer cell lines known to express PDE10A) [1] [3].
What is the most direct way to identify which off-target proteins are being hit? Perform a broad enzymatic profiling screen against related proteins. The gold standard is to test this compound against a panel of recombinant PDEs (PDE1-PDE11) and other potential off-target kinases or receptors. A >100-fold selectivity over other PDEs is often a target for high-quality inhibitors [4].
The inhibitor shows good selectivity in enzyme assays, but I still see unexpected effects in cells. Why? Investigate allosteric modulation and signaling pathway cross-talk. The effects may not be due to classic off-target inhibition. Consider that the inhibitor could be an allosteric modulator [2], or that on-target PDE10A inhibition is causing complex feedback in pathways like PKA, PKG, Wnt/β-catenin, or PI3K/AKT [1] [5].
What are the main strategies to chemically improve the selectivity of my inhibitor? Explore chemical modification or allosteric inhibition strategies. Two main approaches exist: 1) Medicinal Chemistry Optimization: Systematically modify the inhibitor's structure to enhance PDE10A binding and reduce affinity for others [4]. 2) Target Allosteric Sites: The PDE10A GAF domain is structurally unique and offers a potential for higher selectivity [2].

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in the troubleshooting guide.

Protocol 1: Assessing Functional On-Target Activity via Cyclic Nucleotide ELISA

This protocol determines if this compound successfully increases intracellular cAMP/cGMP levels [1] [3].

  • Cell Preparation: Use a cell line with confirmed PDE10A expression (e.g., a striatal neuron model or a cancer cell line like a colorectal or NSCLC line [1] [5]). Seed cells in a 24-well plate and grow to 80-90% confluence.
  • Stimulation & Inhibition: Pre-treat cells with a phosphodiesterase activation buffer. Then, incubate with varying concentrations of this compound (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 30 minutes). Include a DMSO vehicle control and a positive control (e.g., a known PDE10A inhibitor like TP-10 or a pan-phosphodiesterase inhibitor like IBMX).
  • Cell Lysis: Aspirate the medium and lyse cells using a lysis buffer with strong detergent (e.g., 0.1% HCl) to instantly stabilize cyclic nucleotides.
  • ELISA Assay: Centrifuge lysates to remove cell debris. Measure cAMP or cGMP concentrations in the supernatant using a commercial competitive or sandwich ELISA kit, strictly following the manufacturer's instructions.
  • Data Analysis: Plot cyclic nucleotide concentration against the log of inhibitor concentration to generate a dose-response curve and determine the EC₅₀.
Protocol 2: Profiling Selectivity Against a PDE Panel

This protocol evaluates the selectivity of this compound across different PDE enzymes to identify off-target interactions [4].

  • Enzyme Source: Obtain a panel of recombinant human PDE enzymes (PDE1-PDE11). These are commercially available from various suppliers.
  • Reaction Setup: In a suitable buffer, set up individual reactions for each PDE isoform. Each reaction will contain the specific PDE enzyme, its preferred substrate (either cAMP or cGMP, often tritium-labeled for detection), and a single concentration of this compound (e.g., 1 µM or 10 µM) to screen for inhibition. Run controls with no inhibitor (100% activity) and a known specific inhibitor for each PDE (background).
  • Incubation & Termination: Allow the reaction to proceed for a linear time period (e.g., 60 minutes) at 30°C. Stop the reaction by heat inactivation or by adding a stopping reagent.
  • Product Detection: The amount of hydrolyzed product (5'-AMP or 5'-GMP) is quantified. For radioactive substrates, this involves scintillation counting. Non-radioactive fluorescence-based or ELISA-like detection kits are also available.
  • Data Analysis: Calculate the percentage of enzyme activity remaining for each PDE in the presence of this compound. A compound with high selectivity will show strong inhibition of PDE10A but minimal inhibition (<50%) of other PDEs at the tested concentration.

The following diagram illustrates the logic and experimental workflow for diagnosing and resolving off-target effects.

Start Suspected Off-Target Effects Step1 Confirm Functional On-Target Activity Start->Step1 Step2 Broad Off-Target Enzymatic Screening Start->Step2 Step3 Analyze Cellular Signaling Context Start->Step3 Issue1 No cAMP/cGMP increase? Problem may be compound activity. Step1->Issue1 Issue2 Inhibition of other PDEs? Problem is selectivity. Step2->Issue2 Issue3 Unexpected pathway activation? Problem is signaling complexity. Step3->Issue3 Strategy1 Verify compound integrity & assay conditions Issue1->Strategy1 Strategy2 Apply Medicinal Chemistry & Allosteric Strategies Issue2->Strategy2 Strategy3 Investigate pathway cross-talk & feedback Issue3->Strategy3

Key Pathways and Optimization Strategies

  • Signaling Pathways Modulated by PDE10A: Understanding these pathways is crucial for interpreting complex cellular data. PDE10A hydrolyzes cAMP and cGMP, thereby regulating the activity of PKA and PKG. This places it upstream of critical pathways like Wnt/β-catenin, MAPK/ERK, and PI3K/AKT, which control cell proliferation, survival, and metabolism [1] [5]. Note that PDE10A's role can be tissue-specific, acting as an oncogene in some cancers (e.g., colorectal) and a tumor suppressor in others (e.g., glioblastoma) [1] [5].
  • Strategies for a More Selective Inhibitor: If your investigations confirm a selectivity issue, consider these advanced strategies:
    • Allosteric Inhibition: As highlighted in the research, targeting the GAF-B domain of PDE10A, instead of the catalytic site, is a promising strategy for achieving superior selectivity because this domain is less conserved across the PDE family [2].
    • Rational Medicinal Chemistry: The discovery of highly selective tracers like AMG 580 demonstrates that focused medicinal chemistry campaigns can successfully optimize compounds for sub-nanomolar affinity and high selectivity over other PDEs [4].

References

Troubleshooting Guides for Inhibitor Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

When optimizing the synthesis of a complex organic molecule like a PDE10A inhibitor, several common challenges can arise. The table below outlines potential issues, their likely causes, and recommended solutions.

Problem Possible Cause Solution / Optimization Strategy

| Low Yield in Coupling Step | Incomplete reaction; unstable intermediates; inefficient catalyst. | - Use microwave irradiation to reduce reaction time and improve yield [1].

  • Explore alternative catalysts (e.g., Tetrakis(triphenylphosphine)palladium(0) for Stille coupling) [1]. | | Difficulty in Fluorination | Poor leaving group; unsuitable fluorinating agent; moisture-sensitive conditions. | - Convert alcohol to a triflate group for a superior leaving group [1].
  • Use diethylaminosulfur trifluoride (DAST) for efficient conversion of alcohols to alkyl fluorides [1]. | | Formation of Regioisomers | Lack of reaction selectivity; multiple reactive sites on precursor molecules. | - Employ protecting groups to block unwanted reaction sites [1].
  • Utilize analytical techniques (e.g., LC-MS, NMR) to monitor reaction progress and identify isomer formation early [2]. | | High Lipophilicity of Final Compound | Hydrophobic aromatic moieties; long carbon chains. | - Introduce short fluoroPEGylated (FPEG) units to decrease lipophilicity and potentially improve blood-brain barrier penetration [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of potent PDE10A inhibitors I should consider during synthesis? The quinoline and pyrazole moieties are central pharmacophores in many potent PDE10A inhibitors, such as MP-10 [1]. Introducing fluorine atoms or fluoroalkyl groups onto the quinoline ring is a common strategy to improve metabolic stability and allow for radiolabeling for PET imaging [1]. Furthermore, even slight changes in the core structure (e.g., using a cinnoline or keto-benzimidazole scaffold instead of a quinoline) can significantly impact binding potency and off-rate kinetics [3].

Q2: How can I rapidly assess the binding quality of my newly synthesized inhibitors? Beyond standard IC₅₀ measurements, incorporating a Surface Plasmon Resonance (SPR) binding assay is highly valuable. SPR allows you to measure the binding off-rate (k₄), which is crucial for predicting a tracer's washout rate in vivo. A longer binding half-life (T₁/₂) often translates to a higher binding potential (BPND) in non-human primate studies, a key success criterion for PET tracers [3].

Q3: My compound has good in vitro potency but poor in vivo performance. What could be wrong? This is a common challenge. The issue often lies in pharmacokinetics. A primary culprit is the formation of brain-penetrant radiometabolites from in vivo metabolism, which can lead to high non-specific background signal [1]. To mitigate this, design your molecule so that potential metabolites are polar and cannot cross the blood-brain barrier. This can be achieved by carefully selecting the site for radiolabeling or introducing metabolically stable functional groups [1].

Experimental Workflow & Troubleshooting Pathway

To help visualize the overall process from synthesis to candidate selection, the diagram below outlines a typical workflow that integrates the strategies discussed above.

Start Start: Design Target Compound Synth Synthesis Start->Synth InVitro In Vitro Profiling (PDE10A IC₅₀, Selectivity) Synth->InVitro Pure Compound LowYield Troubleshoot: Low Yield Synth->LowYield Problem SPR SPR Binding Assay (Binding Off-Rate) InVitro->SPR Potent & Selective LowPotency Troubleshoot: Low Potency InVitro->LowPotency Problem InVivoRat In Vivo Rat Study (Brain Uptake, Striatum/Thalamus Ratio) SPR->InVivoRat Long T₁/₂ FastWashout Troubleshoot: Fast Washout SPR->FastWashout Problem NHPPET NHP PET Imaging (Binding Potential BPₙ𝒹) InVivoRat->NHPPET Good Specificity & Uptake PoorUptake Troubleshoot: Poor Brain Uptake InVivoRat->PoorUptake Problem Candidate Clinical Candidate NHPPET->Candidate High BPₙ𝒹 LowBP Troubleshoot: Low Binding Potential NHPPET->LowBP Problem LowYield->Synth Optimize Route LowPotency->Start Redesign Scaffold FastWashout->Start Modify to improve k𝒹 PoorUptake->Start Adjust Lipophilicity LowBP->Start Investigate Metabolites & Redesign

References

Troubleshooting Guide: Improving Inhibitor Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their potential causes, and recommended solutions based on successful campaigns from the literature.

Problem Potential Cause Recommended Solution Supporting Data / Rationale
Low Potency Inefficient binding to catalytic site Introduce specific substituents to key regions of the scaffold (e.g., pyrazoloquinoline, pyrimidine). Optimized pyrazoloquinolines achieved high oral activity for schizophrenia treatment [1]. A pyrimidine fragment was optimized to a picomolar inhibitor (Ki = 8.2 pM) [2].
Low Selectivity Scaffold interacts with conserved residues in other PDE families Modify regions targeting PDE10A-specific residues; explore allosteric GAF domain inhibition. A papaverine analogue (8c) showed improved selectivity (PDE10A IC50: 28 nM; PDE3A/B IC50: >2000 nM) [3]. Targeting the GAF domain can offer higher selectivity [4].
Lack of SAR Insight No structural data to guide optimization Use fragment-based screening coupled with X-ray crystallography to obtain co-crystal structures. Nanocalorimetry fragment screening identified hits (KI <2 mM); 2/3 of fragments yielded high-resolution co-crystal structures for structure-based design [5].
Inefficient Screening Low-quality assay not suited for HTS Implement a robust Scintillation Proximity Assay (SPA) for High-Throughput Screening (HTS). A validated SPA assay (Z' factor: 0.71, S/B ratio: 5.24) successfully screened 71,360 compounds [6].

Frequently Asked Questions (FAQs)

What are the most promising scaffold classes for developing potent PDE10A inhibitors?

Recent research has successfully developed potent inhibitors from several scaffold classes:

  • Pyrazoloquinolines: Discovered as potent, selective, and orally active inhibitors for the treatment of schizophrenia [1].
  • Pyrimidine-based compounds: A fragment-based approach started with a weak pyrimidine hit (Ki = 8700 nM) and optimized it to a picomolar inhibitor (Ki = 8.2 pM) [2].
  • Papaverine Analogues: Structure optimization of papaverine led to compound 8c, a potent inhibitor with an IC50 of 28 nM for PDE10A [3].
  • Maleimides: Identified as hits targeting the GAF domain, providing a path for allosteric modulation [4].
How can I experimentally determine the binding mode of my inhibitor to guide optimization?

The most effective method is to obtain a co-crystal structure of your inhibitor bound to the PDE10A protein.

  • Experimental Protocol: The catalytic domain of PDE10A is expressed and purified, often from E. coli. Apo-protein crystals are grown via hanging drop vapor diffusion. These crystals are then soaked in solutions containing your inhibitor (e.g., from a 100mM DMSO stock) to facilitate binding. X-ray diffraction data is collected to solve the high-resolution structure [5]. This structure will visually show key interactions (e.g., H-bonds with Tyr693, Gln726, and Phe729) and reveal opportunities for modification [7].
What assay can I use for reliable high-throughput screening of PDE10A inhibitors?

A well-validated Scintillation Proximity Assay (SPA) is highly effective for HTS.

  • Detailed Protocol [6]:
    • Reagents: Use purified human PDE10A enzyme, [³H]-cAMP as substrate, and yttrium silicate SPA beads.
    • Reaction: In a 96-well plate, incubate test compounds with the PDE10A solution. Initiate the reaction by adding [³H]-cAMP.
    • Detection: After incubation, stop the reaction with SPA beads. The beads emit light when excited by radioactive decay of the bound [³H]-AMP product. Count the signal using a microplate scintillation counter.
    • Controls & Validation: Include controls (e.g., DMSO for 0% inhibition, high-dose papaverine for 100% inhibition). A robust assay should have a Z' factor >0.5 and a good signal-to-background (S/B) ratio.

Experimental Workflow & Signaling Pathways

The following diagrams map out the key processes for inhibitor optimization and the biological context of PDE10A.

workflow start Start: Low Potency/Selectivity Inhibitor frag Fragment-Based Screening (Nanocalorimetry) start->frag hts HTS Campaign (SPA Assay) start->hts crystal X-ray Crystallography (Obtain Co-Crystal Structure) frag->crystal model Structure-Based Design (3D-QSAR, Docking) hts->model crystal->model synth Medicinal Chemistry & Synthesis model->synth test In Vitro Bioassay synth->test test->model For Further Optimization optimal Potent & Selective Inhibitor test->optimal Success

Diagram 1: A proven workflow for optimizing PDE10A inhibitors, integrating fragment screening, HTS, and computational design.

pathway pde10a PDE10A Enzyme (Active) camp cAMP/cGMP pde10a->camp Hydrolyzes amp 5'-AMP / 5'-GMP camp->amp pka PKA/PKG Signaling camp->pka Activates oncogenic Oncogenic Pathways (Wnt/β-catenin, MAPK/ERK, PI3K/AKT) pka->oncogenic Suppresses (in cancer context) processes Cellular Processes (Proliferation, Apoptosis, Inflammation) pka->processes Regulates inhibit PDE10A Inhibitor inhibit->pde10a Binds

Diagram 2: PDE10A signaling and inhibition mechanism. Inhibitors prevent cyclic nucleotide hydrolysis, modulating key downstream pathways with therapeutic implications in neurology and oncology [8].

Key Quantitative Data for Benchmarking

The table below compiles key potency and selectivity metrics from recently published PDE10A inhibitors, which can serve as benchmarks for your own compounds.

Compound / Class PDE10A IC50/Ki Selectivity (vs. other PDEs) Key Feature Reference
Pyrimidine 15h 8.2 pM (Ki) >5000-fold Optimized from fragment; in vivo activity [2]
Papaverine Analogue 8c 28 nM (IC50) 79-90x (PDE3A/B) Improved selectivity over papaverine [3]
HTS Hit A-021-011 17.1 nM (IC50) N/R Identified via SPA-HTS campaign [6]
Maleimide 1 ~µM range N/R Allosteric GAF-B domain binder [4]
Papaverine (Control) 364 nM (IC50) Low Non-selective reference compound [6]

References

PDE10A Assay Interference: Common Causes & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary sources of interference you may encounter and recommended troubleshooting steps.

Interference Type Potential Manifestation Recommended Action
Fluorescent Compound Interference [1] Abnormal FP signal; high background noise. Run a compound-only control (compound + probe, no enzyme) to check for signal quenching or auto-fluorescence.
Solvent (DMSO) Concentration [1] Altered enzyme kinetics; unexpected inhibition or activation. Ensure the final DMSO concentration does not exceed 1% in the assay.
Photophysical/Inner Filter Effect Non-linear signal at high compound concentrations. Perform a dose-response curve and inspect for non-sigmoidal patterns or plateaus.
Compound Aggregation [1] False-positive inhibition results. Check for non-specific binding; consider adding low concentrations of detergent (e.g., 0.01% Triton X-100).

Experimental Workflow for Systematic Troubleshooting

Follow this workflow to systematically identify and confirm the source of interference in your experiments.

Start Observed Assay Interference Step1 Run Compound-Only Control (No Enzyme) Start->Step1 Step2 Check DMSO Concentration (Ensure ≤1%) Step1->Step2 Result1 Interference Confirmed Step1->Result1 Signal Abnormal Result2 No Interference Detected Step1->Result2 Signal Normal Step3 Evaluate Dose-Response Curve Shape Step2->Step3 Step4 Perform Orthogonal Assay (e.g., SPR, Radiometric) Step3->Step4 If results are still ambiguous Step4->Result1 No Activity in Orthogonal Assay Result3 True Activity Confirmed Step4->Result3 Activity Correlates Across Assays

Key PDE10A Assay Protocol Details

For reliable results, adhere to these core protocol parameters, which are based on a standard commercial PDE10A assay kit [1].

  • Assay Principle: The assay is a Fluorescence Polarization (FP) homogeneous format. PDE10A hydrolyzes a fluorescently-labeled cAMP (cAMP-FAM), releasing a phosphate group. A binding agent then recognizes the free phosphate, forming a large complex that causes a measurable increase in FP [1].
  • Critical Materials:
    • Purified recombinant PDE10A enzyme
    • FAM-labeled cAMP probe
    • PDE assay buffer
    • Phosphate-binding agent [1]
  • Instrumentation: A fluorescent microplate reader capable of measuring FP with excitation at 470 nm (5 nm bandwidth) and emission detection at 528 nm (10 nm bandwidth) is required [1].

Proactive Measures to Minimize Interference

To prevent issues before they arise, you can integrate these practices into your standard workflow.

  • Systematic Control Setup: Always include these controls in every assay plate:
    • Background Control: All components except the enzyme.
    • Positive Control: A known PDE10A inhibitor (e.g., Papaverine).
    • Vehicle Control: DMSO only, at the same concentration as your test compounds [1].
  • Pre-screen Compounds: For high-throughput screening, consider pre-screening compound libraries for fluorescence and promiscuity to flag potentially problematic compounds early.
  • Orthogonal Validation: Any hit compound identified in the primary FP assay must be confirmed using a different, non-fluorescence-based assay method [1].

References

PDE10A-IN-3 stability under various storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Best Practices

For a research compound like PDE10A-IN-3, whose specific data is unavailable, the following guidelines based on common practices for similar PDE10A inhibitors can be followed.

Aspect Recommendation & Rationale
General Solid Storage -20°C or -80°C, desiccated. Protects against thermal degradation and hydrolysis [1].
Stock Solution (DMSO) -80°C for long-term (2 years); -20°C for short-term (1 year). Aliquoting is critical to avoid repeated freeze-thaw cycles [1] [2].
Working Solution Prepare freshly. If necessary, store at 4°C or -20°C for short periods based on stability validation [2].
In-use Stability The final DMSO concentration in assays should typically not exceed 1% to avoid solvent toxicity and assay interference [2].

Experimental Protocols & Assay Guidance

Here are detailed methodologies for key experiments cited in the literature for evaluating PDE10A inhibitors.

PDE10A2 Enzyme Activity Assay (Fluorescence Polarization)

This protocol is adapted from a commercial assay kit and is ideal for high-throughput screening and inhibitor profiling [2].

  • Principle: The assay uses a fluorescein-labeled cAMP (cAMP-FAM). PDE10A2 hydrolyzes cAMP-FAM, releasing a phosphate group. A binding agent then recognizes the free phosphate, forming a large complex. The change from a small, fast-tumbling molecule to a large, slow-tumbling complex is measured by an increase in Fluorescence Polarization (FP), which is proportional to PDE10A2 activity.
  • Workflow: The diagram below illustrates the key steps and components of this assay.

G Start Start Assay Substrate Add Fluorescent Substrate (cAMP-FAM) Start->Substrate Enzyme Add PDE10A2 Enzyme Substrate->Enzyme Inhibitor Add Inhibitor (e.g., this compound) Enzyme->Inhibitor Incubate Incubate to allow hydrolysis Inhibitor->Incubate BindingAgent Add Phosphate-Binding Agent Incubate->BindingAgent Measure Measure Fluorescence Polarization (FP) BindingAgent->Measure Result High FP = High Enzyme Activity Low FP = Inhibition Measure->Result

  • Materials:
    • Recombinant human PDE10A2 enzyme [2].
    • Fluorescein-labeled cAMP (cAMP-FAM) substrate [2].
    • Phosphate-binding nanobeads (Binding Agent) [2].
    • PDE Assay Buffer.
    • Low-binding, black 96-well or 384-well plates.
    • Fluorescent microplate reader capable of measuring FP (λex=470 nm, λem=528 nm) [2].
  • Procedure:
    • Prepare test compounds in DMSO and dilute in assay buffer. Keep final DMSO concentration ≤1% [2].
    • In a low-binding black plate, add PDE10A2 enzyme, compound (or DMSO control), and cAMP-FAM substrate in assay buffer.
    • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
    • Stop the reaction by adding the Binding Agent.
    • Incubate the plate for a short time (e.g., 30 minutes) to allow complex formation.
    • Read the FP signal on the microplate reader.
    • Calculate % inhibition and IC₅₀ values using the formula: % Inhibition = [1 - (FP_sample - FP_negative_control) / (FP_positive_control - FP_negative_control)] × 100.
Cell-Based Viability Assay

This protocol is used to assess the anti-proliferative effects of PDE10A inhibitors in cancer cell lines, as demonstrated in ovarian cancer research [3].

  • Principle: This luminescence-based assay quantifies ATP, which is present in metabolically active cells, as a marker of cell viability.
  • Procedure:
    • Seed cells (e.g., 1,000 cells/well) in a 96-well black-wall, clear-bottom tissue culture plate [3].
    • After cell attachment, treat with various concentrations of this compound or vehicle control (e.g., DMSO) in quadruplicate for a set duration (e.g., 72 hours) [3].
    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
    • Add an equal volume of CellTiter-Glo reagent to each well.
    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader (e.g., Synergy H4 Hybrid Reader) [3].
    • Analyze the data by plotting luminescence (relative to control) against compound concentration to determine the IC₅₀ value.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I thawed the DMSO stock. Is it still usable? A1: Precipitation upon thawing can occur. Gently warm the vial to 37°C and vortex briefly to re-dissolve. If the solution does not become clear and particulate-free, do not use it in assays, as the concentration will be inaccurate. Re-make the stock solution and ensure it is stored in a dry environment, protected from moisture absorption.

Q2: The inhibitory effect in my assay is weaker than expected. What could be wrong? A2: Consider these troubleshooting steps:

  • Check Stock Solution Integrity: Ensure the stock solution has not undergone multiple freeze-thaw cycles or been stored improperly. Prepare a fresh aliquot.
  • Verify Assay Components: Confirm the activity of the enzyme and the freshness of all substrates and co-factors. Include a known PDE10A inhibitor (e.g., Papaverine or PF-2545920) as a positive control to validate the assay's performance [3] [2].
  • Confirm Solvent Tolerance: Re-confirm that the final DMSO concentration in the assay is ≤1%, as higher concentrations can interfere with enzyme activity [2].

Q3: Are there known fluorescent compounds that might interfere with the FP assay? A3: Yes, the FP assay is susceptible to interference. Test your compound alone in the assay (without the enzyme or substrate) to determine if it is fluorescent at the excitation/emission wavelengths used (470/528 nm). A significant signal from the compound itself will make the FP data unreliable [2].

References

PDE10A-IN-3 metabolite identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

The Critical Role of Metabolite Identification

For PDE10A inhibitors, identifying and characterizing metabolites is essential for several reasons:

  • Understanding Pharmacokinetics: Metabolite formation directly impacts a drug's metabolic stability, bioavailability, and half-life, which are common challenges with early PDE10A inhibitors [1] [2].
  • Identifying Active Metabolites: Metabolites can contribute to the overall efficacy or, conversely, the toxicity profile of a drug candidate [3].
  • Guiding Lead Optimization: Identifying the primary sites of metabolism allows chemists to strategically modify the molecular structure to improve metabolic stability while retaining potency [2] [4].

Experimental Workflow for Metabolite ID

The following diagram outlines a standard workflow for identifying and characterizing metabolites of PDE10A inhibitors, integrating common in vitro and in vivo approaches.

G Start PDE10A Inhibitor Candidate InVitro In Vitro Incubation (Liver Microsomes, S9 Fraction, Hepatocytes) Start->InVitro InVivo In Vivo Administration (Rodent/Non-Rodent) Start->InVivo SamplePrep Sample Preparation (Protein Precipitation, SPE, LLE) InVitro->SamplePrep SampleColl Biological Sample Collection (Plasma, Urine, Bile, Brain Tissue) InVivo->SampleColl SampleColl->SamplePrep MetabID Metabolite Profiling & Identification (LC-MS/MS, HRMS) SamplePrep->MetabID Char Metabolite Characterization (NMR, Synthesis, In silico Docking) MetabID->Char Result Data Integration & Report Char->Result

Detailed Protocols for Key Stages

1. In Vitro Incubation for Preliminary Metabolite Screening This protocol assesses how a PDE10A inhibitor is metabolized in a controlled system [2].

  • Reagents: Test compound (PDE10A inhibitor), liver microsomes (human/rat), NADPH regenerating system, phosphate buffer (pH 7.4), stop solution (e.g., acetonitrile with internal standard).
  • Procedure:
    • Prepare incubation mixtures containing microsomal protein, buffer, and the test compound.
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH regenerating system.
    • Aliquot the mixture at scheduled time points and quench with ice-cold stop solution.
    • Centrifuge to pellet precipitated proteins and analyze the supernatant by LC-MS/MS.
  • Troubleshooting:
    • Low Metabolite Formation: Verify NADPH system activity; ensure microsomal protein concentration is within the linear range.
    • High Non-Specific Binding: Use low-binding plates and include controls to assess compound loss.

2. Sample Preparation from In Vivo Studies This method details the processing of brain tissue, a key step given the central nervous system target of PDE10A inhibitors [1] [3].

  • Reagents: Homogenization buffer (e.g., phosphate buffer saline), acetonitrile, methanol, internal standard.
  • Procedure:
    • Homogenize brain tissue (e.g., striatum and cerebellum) in a suitable buffer using a bead beater or sonicator on ice.
    • Aliquot homogenate and add a 3:1 volume of organic solvent (e.g., acetonitrile) for protein precipitation.
    • Vortex vigorously and centrifuge at high speed to remove proteins.
    • Transfer the supernatant and evaporate under a gentle nitrogen stream.
    • Reconstitute the dried extract in a mobile phase compatible with LC-MS analysis.
  • Troubleshooting:
    • Poor Recovery: Test different organic solvent ratios for precipitation. Using a mixture of methanol and acetonitrile can sometimes improve recovery.
    • Matrix Effects: Use a stable isotope-labeled internal standard if available to correct for ion suppression/enhancement.

Common Metabolic Pathways & Structural Alerts

The table below summarizes metabolic soft spots identified in various PDE10A inhibitor chemotypes, which can guide your analysis.

Metabolic Reaction Chemotype / Structural Motif Impact & Notes
O-Demethylation Papaverine (dimethoxybenzyl isoquinoline) [1] [5] Primary metabolic pathway; can be a soft spot leading to rapid clearance.
O-Dealkylation MP-10 derived compounds (quinoline- or pyrazole-O-alkyl) [3] Can generate brain-penetrant radiometabolites that confound PET imaging studies.
Oxidation Benzimidazole derivatives [2] A common pathway; focus on aromatic carbons and alkyl linkers.
Direct Conjugation Metabolites with phenolic hydroxyls [5] Phase II metabolism (glucuronidation, sulfation) of primary oxidative metabolites.

Troubleshooting FAQ

  • Q: During in vivo studies in rats, we see rapid clearance of our PDE10A inhibitor. What in vitro experiments should we prioritize?

    • A: First, conduct microsomal stability assays [2]. A short half-life here confirms high hepatic extraction. Follow up with reaction phenotyping using specific CYP enzyme inhibitors to identify the major enzymes involved. This directly informs structural modification strategies to block the primary metabolic site.
  • Q: Our LC-MS data shows a major metabolite, but we cannot easily determine its structure from fragmentation alone. What are the next steps?

    • A: For definitive characterization, scale up the in vitro incubation to produce a sufficient quantity of the metabolite for Nuclear Magnetic Resonance (NMR) analysis [5]. Alternatively, if a structure is hypothesized, chemical synthesis of the proposed metabolite standard allows for direct comparison of LC retention time and MS/MS spectra [4].
  • Q: A metabolite of our inhibitor is found in the brain. How can we assess its potential to interfere with PDE10A binding?

    • A: Perform in silico molecular docking of the metabolite into the PDE10A active site (e.g., using a crystal structure like PDB 2OVY) [6]. If the metabolite retains key interactions with residues like Phe283 and Ile246, it may still be pharmacologically active. This should be confirmed with a cell-based PDE10A inhibition assay.

References

PDE10A-IN-3 vs papaverine PDE10A inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Papaverine as a Reference PDE10A Inhibitor

Papaverine is a well-established reference compound for PDE10A inhibition studies. The table below summarizes key experimental data for papaverine and a potent, optimized analog from the search results.

Compound Name Reported IC₅₀ for PDE10A Selectivity (vs. PDE3A/B) Key Characteristics
Papaverine 21 nM [1], 36 nM [2] Moderate selectivity [2] First potent, specific PDE10A inhibitor used in research; used as a reference standard in many studies [3] [4].
Analogue 8c 28 ± 1.2 nM [2] Improved selectivity over papaverine [2] A high-potency papaverine derivative; displays similar PDE10A potency but better selectivity versus PDE3A/B than papaverine [2].

Key Experimental Methodologies

To objectively compare PDE10A inhibitors like papaverine and potentially PDE10A-IN-3, researchers typically rely on a set of standard experimental protocols. Here are detailed methodologies for the key assays cited in the literature:

  • In Vitro PDE10A Binding Affinity (IC₅₀ Measurement)

    • Protocol: PDE activity is measured by monitoring the conversion of radioactive cyclic nucleotides. The reaction mixture contains the striatal or HEK cell homogenates expressing PDE10A and a substrate (e.g., 0.03 to 1 μM cAMP or 1 μM cGMP). Test compounds are added at various concentrations, and the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is determined from dose-response curves. Data are typically presented as mean ± S.E. of at least three independent experiments performed in duplicates [5] [4].
  • Selectivity Profiling

    • Protocol: For compounds showing high potency against PDE10A (e.g., IC₅₀ < 60 nM), their binding affinities for other PDE isoforms (such as PDE3A and PDE3B) are tested using the same in vitro PDE activity assay. This determines the compound's selectivity window and potential for off-target effects [2].
  • Molecular Docking and In Silico Studies

    • Protocol: The crystal structure of PDE10A (e.g., PDB ID: 2WEY or 2OVY) in complex with an inhibitor is used. Candidate molecules are computationally docked into the PDE10A binding pocket. Key interactions with residues like Gln726, Tyr693, and Phe283 are analyzed. The binding affinity is often estimated using scoring functions, and the stability of the inhibitor-protein complex can be further validated with Molecular Dynamics (MD) simulations (e.g., 100 ns), analyzing parameters like RMSD, RMSF, Rg, and SASA [3] [6].
  • Analysis of Striatal Signaling (Mechanistic Studies)

    • Protocol: Rodent striatal slices are prepared and incubated in oxygenated buffer. After pre-incubation, slices are treated with the PDE10A inhibitor (e.g., papaverine). The effects on downstream biomarkers are then analyzed, often by Western blot, using specific antibodies to detect phosphorylation levels of key PKA substrates like DARPP-32 at Thr34 [4].

PDE10A Inhibitor Mechanism of Action

The following diagram illustrates the established mechanism of PDE10A inhibitors in the striatum, which is crucial for interpreting their functional effects.

cAMP cAMP PKA PKA cAMP->PKA cGMP cGMP cGMP->PKA DARPP32 DARPP32 PKA->DARPP32  Phosphorylates MSN_Output Altered Medium Spiny Neuron (MSN) Output DARPP32->MSN_Output PDE10A PDE10A PDE10A->cAMP  Hydrolyzes PDE10A->cGMP  Hydrolyzes Inhibitor PDE10A Inhibitor (e.g., Papaverine) Inhibitor->PDE10A  Inhibits

PDE10A is highly enriched in the striatal medium spiny neurons (MSNs), where it hydrolyzes the second messengers cAMP and cGMP [5] [7]. By inhibiting PDE10A, compounds like papaverine increase the levels of these cyclic nucleotides, leading to enhanced activation of Protein Kinase A (PKA) [4]. PKA then phosphorylates downstream effectors like DARPP-32, which ultimately modulates the activity of both the direct and indirect striatal output pathways, influencing motor and cognitive functions [7] [4].

Finding Information on this compound

The absence of data on this compound in the search results suggests it may be a relatively recent or less published compound. To find the information you need, I suggest the following steps:

  • Check Supplier Data: The most direct source of information for a compound like "this compound" is often the vendor or biotech company that sells it (e.g., MedChemExpress, Selleckchem, Tocris). Their product literature usually provides detailed biochemical data, including IC₅₀ values and selectivity profiles.
  • Perform a Targeted Literature Search: Conduct a search on scientific databases like PubMed and Google Scholar using the specific term "this compound". It may be cited in a research article that characterizes it.
  • Review Patent Literature: If this compound is a recent development, its detailed profile might be disclosed in a patent application. Databases like Google Patents, USPTO, and WIPO can be useful for this purpose.

References

PDE10A-IN-3 selectivity versus other PDE10A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Selected PDE10A Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity of several key PDE10A inhibitors for which data was available. Please note that direct comparisons should be made with caution as data may come from different experimental setups.

Inhibitor Name PDE10A IC₅₀ (nM) Key Selectivity Data Primary Experimental Use/Candidate Citation
TP-10 0.3 (rat recombinant) >1000-fold selectivity over other PDEs (tested against 18 PDEs) Preclinical research tool [1]
MP-10 0.18 (rat recombinant) >1000-fold selectivity over other PDEs (tested against 18 PDEs) Advanced preclinical candidate [1]
BMS-843496 2.11 ± 0.7 (human enzyme) >100-fold selective over all other PDEs tested Preclinical research, radioligand development [2]
Compound 8c 28 ± 1.2 ~79-fold selective over PDE3A/B (IC₅₀ PDE3A: 2200 nM) Papaverine analogue for research [3]
TAK-063 0.30 (human recombinant) >15,000-fold selective over other PDE families (PDE1-11) Clinical candidate for schizophrenia [4]
Benzimidazole 14 2.8 (human recombinant) >3,500-fold selective over other PDEs Research candidate for pulmonary arterial hypertension [5]

Detailed Experimental Protocols

To ensure the reproducibility of data, here are the methodologies commonly used in the cited literature to generate the above information.

In Vitro PDE Inhibition Assay

This standard protocol measures a compound's direct ability to inhibit the PDE10A enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PDE10A and related PDE enzymes to establish potency and selectivity [2] [1].
  • Typical Procedure:
    • Enzyme Source: Use purified recombinant human or rat PDE10A protein. Selectivity is tested against a panel of other recombinant PDEs (e.g., PDE1-11) [2] [4].
    • Reaction Setup: Incubate the enzyme with a known concentration of the test compound and a labeled substrate (e.g., [³H]-cAMP or [³H]-cGMP).
    • Termination & Detection: Stop the reaction, and the amount of hydrolyzed substrate is quantified using methods like scintillation counting. The signal is inversely proportional to inhibitor potency.
    • Data Analysis: IC₅₀ values are calculated by plotting the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.
Ex Vivo Target Occupancy and Engagement

These experiments confirm that a compound reaches and engages its target in the brain, providing a link between in vitro potency and in vivo efficacy.

  • Objective: To measure the extent to of PDE10A enzyme occupancy in the brain after in vivo administration of an inhibitor [2].
  • Typical Procedure:
    • Dosing and Tissue Preparation: Administer the PDE10A inhibitor to animals (e.g., mice, rats) and sacrifice them at a predetermined time post-dose. Collect and rapidly freeze the brains.
    • Autoradiography: Generate thin sections of the brain, particularly the striatum where PDE10A is highly expressed. Incubate these sections with a selective PDE10A radioligand (e.g., [³H]BMS-843496 [2] or [³H]TAK-063 [4]).
    • Quantification: The level of specific radioligand binding is measured using autoradiography or phosphor-imaging. A reduction in binding in treated animals compared to vehicle controls indicates target occupancy by the inhibitor. The percentage occupancy is calculated based on this reduction [2].

PDE10A Inhibitor Mechanism of Action

The diagram below illustrates the signaling pathway modulated by PDE10A inhibitors in striatal medium spiny neurons (MSNs), which underpins their proposed therapeutic effects.

Dopamine Dopamine D1 D1 Receptor Dopamine->D1 D2 D2 Receptor Dopamine->D2 AC Adenylyl Cyclase (AC) D1->AC Gs-coupled Stimulates D2->AC Gi-coupled Inhibits cAMP cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA PDE10A PDE10A PDE10A->cAMP Hydrolyzes (Inactivates) Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits

Diagram Title: PDE10A Inhibitor Action in Striatal Neurons

Pathway Explanation:

  • Location and Target: PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum. It hydrolyzes the intracellular second messengers cAMP and cGMP, thereby terminating their signaling [6] [7] [4].
  • Dual Pathway Modulation: Striatal MSNs are divided into two populations:
    • The direct pathway expresses dopamine D1 receptors, which are Gs-coupled and stimulate adenylyl cyclase (AC) to produce cAMP.
    • The indirect pathway expresses dopamine D2 receptors, which are Gi-coupled and inhibit AC [8] [6] [4].
  • Net Effect of Inhibition: A PDE10A inhibitor increases levels of cAMP (and cGMP) in both types of MSNs. This simultaneously potentiates D1 receptor signaling in the direct pathway and counteracts D2 receptor signaling in the indirect pathway by elevating cAMP despite Gi-mediated inhibition [8] [6]. This unique dual action was initially thought to offer a novel antipsychotic profile.

Key Insights for Comparison

  • Focus on Clinical Outcomes: Despite potent in vitro activity and promising preclinical data, multiple PDE10A inhibitors (e.g., from Pfizer and Takeda) have failed to demonstrate robust antipsychotic efficacy in clinical trials for schizophrenia [6] [7]. This highlights that high in vitro selectivity does not guarantee clinical success.
  • Balanced Pathway Activation is Critical: Research suggests that the net behavioral effect of a PDE10A inhibitor depends on a delicate balance between its activation of the direct (D1) and indirect (D2) pathways. Excessive activation of the direct pathway may even counteract the antipsychotic-like effects achieved by activating the indirect pathway [4]. The kinetic properties of an inhibitor (e.g., its off-rate from the enzyme) may influence this balance and thus its functional profile [4].

References

Comparison of PDE10A Inhibitors in Neurological Disorder Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data for key PDE10A inhibitors based on recent research.

Inhibitor Name Relevant Disorder Models Key Efficacy Findings (Preclinical) Experimental Dose / Route Reported Outcomes
EM-221 (MR-1916) Tourette Syndrome, movement disorders [1] Reduced MK-801-induced hyperlocomotion & deficits in prepulse inhibition; attenuated conditioned avoidance; facilitated novel object recognition [1] 0.05–0.50 mg/kg (oral, rat) [1] Preclinical data support Phase 2 trials; 92.8% enzyme occupancy in humans [1]
THPP-1 Schizophrenia (MAM rodent model) [2] [3] Reversed cognitive deficits in novel object recognition test; normalized VTA dopamine neuron hyperactivity [2] [3] 3 mg/kg (acute, oral); 2-3 mg/kg for 3 weeks (chronic, diet) [2] Effective in disease model without affecting normal systems [2] [3]
MP-10 (PF-2545920) Schizophrenia (clinical), Sepsis, Nerve Injury [4] [5] Reduced NLRP3 inflammasome activation, pyroptosis; improved recovery in nerve injury model [5] 5 μM (in vitro); specific in vivo dose not detailed [5] Repurposing potential for inflammatory conditions [5]
TP-10 Schizophrenia (preclinical), Sepsis, Nerve Injury [5] Reduced IL-1β secretion; inhibited ASC speck formation and pyroptosis in macrophages [5] 5 μM (in vitro) [5] Reduced inflammasome activation [5]

Detailed Experimental Protocols

To support experimental reproducibility, here are the methodologies from key studies on THPP-1 and MP-10/TP-10.

THPP-1 Protocol (Schizophrenia Cognition Model)

This protocol investigates the reversal of cognitive deficits and dopamine dysregulation in the neurodevelopmental MAM rodent model of schizophrenia [2].

  • Animal Model: Adult Sprague-Dawley offspring from dams treated with MAM (20 mg/kg, i.p.) or Saline on gestational day 17 [2].
  • Drug Treatment: THPP-1 was administered both acutely (3 mg/kg via gavage or i.p.) and chronically (2-3 mg/kg via special diet for 3 weeks) [2].
  • Behavioral Test: Novel Object Recognition (NOR) test was used to assess cognitive function.
    • Rats were first exposed to two identical objects during an acquisition phase.
    • After a delay, one object was replaced with a novel one.
    • The retention phase was conducted 90 minutes after acute THPP-1 gavage. Cognition was measured by the time spent exploring the novel object versus the familiar one [2].
  • Neurophysiological Measurement: In vivo single-unit electrophysiological recordings were performed in the Ventral Tegmental Area (VTA) to measure dopamine neuron activity. For acute studies, recordings were taken 30 minutes after THPP-1 (3 mg/kg, i.p.) injection [2].
MP-10 / TP-10 Protocol (Inflammasome Inhibition)

This protocol examines the anti-inflammatory and anti-pyroptotic effects of PDE10A inhibition in cellular models [5].

  • Cell Models: Human THP-1 differentiated macrophages, mouse peritoneal macrophages, and mouse bone marrow-derived macrophages (BMDMs) [5].
  • Inflammasome Activation: Cells were primed with LPS (100 ng/mL for 3 hours) in the presence or absence of PDE10A inhibitors (MP-10 or TP-10 at 5 μM). Activation was then induced by ATP (2 mM for 1 hour) or nigericin [5].
  • Key Readouts:
    • Cell Death: Pyroptosis was quantified in real-time using nucleic acid staining dye (SYTOX) [5].
    • Cytokine Release: Mature IL-1β levels in culture medium were measured by ELISA [5].
    • Protein Analysis: Levels of cleaved caspase-1, cleaved gasdermin D (GSDMD), and mature IL-1β were analyzed by Western blot to confirm inhibition of the inflammasome pathway [5].
    • ASC Speck Formation: THP-1 macrophages expressing an ASC-GFP fusion protein were used to visualize and quantify inflammasome complex formation via fluorescence microscopy [5].

PDE10A Signaling Pathway and Experimental Workflow

To help visualize the core concepts, the following diagrams illustrate the molecular mechanism of PDE10A inhibitors and a generalized experimental workflow.

cluster_pathway PDE10A Signaling Pathway in Medium Spiny Neurons DA Dopamine Signal D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R cAMP cAMP/cGMP D1R->cAMP D2R->cAMP PKA PKA Activation cAMP->PKA Output Altered Striatal Output PKA->Output PDE10A PDE10A Enzyme PDE10A->cAMP Hydrolyzes Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits

cluster_workflow General Efficacy Testing Workflow Start 1. Disease Model Induction (e.g., MAM, LPS) Treatment 2. Inhibitor Administration (Acute/Chronic) Start->Treatment Behavior 3. Behavioral Analysis (e.g., Novel Object Recognition) Treatment->Behavior Electrophys 4. Electrophysiology (VTA DA Neuron Recording) Treatment->Electrophys Molecular 5. Molecular Assays (Western Blot, ELISA) Treatment->Molecular Data 6. Data Integration & Analysis Behavior->Data Electrophys->Data Molecular->Data

Interpretation of Available Evidence

The field of PDE10A inhibition continues to evolve, with research illuminating its potential beyond initial psychiatric indications.

  • Therapeutic Potential is Model-Dependent: The efficacy of PDE10A inhibitors is clear in specific preclinical models. THPP-1 shows promise for addressing cognitive deficits in schizophrenia models, a domain where current antipsychotics often fail [2] [3]. Conversely, compounds like MP-10 and TP-10 are being explored for their anti-inflammatory effects in sepsis and nerve injury models, suggesting a potential for drug repurposing [5].
  • Clinical Translation Has Challenges: Despite strong preclinical data, the development path for PDE10A inhibitors has been mixed. Early inhibitors failed to demonstrate robust antipsychotic efficacy in clinical trials for schizophrenia [4]. However, research continues with newer compounds like EM-221 for Tourette Syndrome [1] and MK-8189 for schizophrenia [1], indicating ongoing interest and a more refined understanding of their therapeutic window.

How to Proceed with Your Research

Since specific data on PDE10A-IN-3 was not located in this search, I suggest the following steps to complete your comparison guide:

  • Check Commercial Databases: Search specialized commercial screening libraries or vendor catalogs (e.g., MedChemExpress, Selleckchem, Tocris) for the specific data sheet on This compound.
  • Explore Patent Literature: Use platforms like Google Patents, USPTO, or Espacenet. The chemical structure, origin, and initial biological data for This compound may be disclosed in a patent application.
  • Refine Your Search: If you have additional identifiers for this compound (e.g., a vendor catalog number, other chemical names like MR-1916), a new search with those terms could yield more targeted results.

References

PDE10A-IN-3 pharmacokinetic comparison with clinical candidates

Author: Smolecule Technical Support Team. Date: February 2026

PDE10A Inhibitors from Scientific Literature

Inhibitor Name Development Stage / Context Key Characteristics (when available)
EM-221 [1] Phase 1 (for Tourette Syndrome) In vitro IC₅₀: 9 pM; >100,000x selective; human PET showed up to 92.8% striatal occupancy [1]
TAK-063 [2] [3] Preclinical/Clinical (Schizophrenia) Used in research as a selective PDE10A inhibitor [2]
PF-02545920 [3] Phase 2 (Schizophrenia) 14-27% enzyme occupancy at 10-20 mg doses in human PET study [3]
MP-10 [3] [4] Clinical (Schizophrenia, Huntington's) Reference compound in multiple studies; cLogP=3.8 [3] [4]
BMS-843496 [5] Preclinical Research IC₅₀ = 2.11 nM; >100-fold selective; used as a radioligand ([³H]BMS-843496) [5]
AMG 580 [4] Preclinical Research IC₅₀ = 0.13 nM; highly selective; developed as a novel PET tracer candidate [4]

Experimental Methods in PDE10A Inhibitor Research

The search results detailed several standard experimental protocols used to characterize the inhibitors listed above. You can use these methodologies to guide your own comparison of PDE10A-IN-3 [1] [5].

  • In Vitro Potency and Selectivity Assessment

    • IC₅₀ Determination: Use a FRET-based chemiluminescence assay with recombinant human PDE10A. The assay involves pre-incubating the enzyme with the inhibitor, adding a fluorescently-labeled cAMP substrate, and measuring the signal after a stopping buffer is added. The IC₅₀ is calculated from dose-response curves [1].
    • Selectivity Profiling: Test the compound against a panel of other PDE families (PDE1-11) to establish selectivity. This is often done via commercial selectivity screening services [1].
  • In Vivo Target Engagement

    • PET Occupancy Studies: This is a key method for clinical candidates. Administer the inhibitor to humans or animals and use a Positron Emission Tomography (PET) tracer (e.g., a known radiolabeled PDE10A ligand) to measure the percentage of enzyme occupancy in the striatum over time [1] [4].
  • Behavioral Pharmacology Models

    • Conditioned Avoidance Response (CAR): This test is considered predictive of antipsychotic activity. It measures the minimum dose of a compound required to disrupt the learned avoidance of a foot shock [5].
    • MK-801-induced Hyperlocomotion: Administrating the NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents. The ability of a PDE10A inhibitor to reverse this effect is assessed as a model of antipsychotic-like activity [1].
    • Catalepsy Measurement: This is used to assess the risk of extrapyramidal side effects (EPS). The duration of an unnatural, fixed posture is measured after drug administration [5].

The following diagram outlines the core workflow for the key preclinical experiments described above.

workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Start PDE10A Inhibitor Characterization InVitro In Vitro Assays Start->InVitro Potency Potency (IC₅₀) FRET-based enzyme assay InVitro->Potency Selectivity Selectivity Profiling Panel against other PDE families InVitro->Selectivity InVivo In Vivo Models Potency->InVivo Selectivity->InVivo Engagement Target Engagement PET occupancy in striatum InVivo->Engagement Efficacy Behavioral Efficacy CAR, MK-801 model InVivo->Efficacy Safety Safety / EPS Liability Catalepsy measurement InVivo->Safety

How to Proceed with Your Comparison

Since direct data for this compound is not available in the public domain, here are steps you can take to build your comparison guide:

  • Check Specialized Databases: Search commercial chemical catalogs (e.g., MedChemExpress, Selleckchem, Tocris) that often provide preclinical data for research compounds like this compound.
  • Consult Patent Literature: Detailed pharmacological data is often disclosed in patent applications. Searching for the compound name on platforms like Google Patents or the USPTO website may yield valuable information.
  • Reference the Methodologies: Use the experimental protocols summarized above as a framework to present any data you find for this compound, ensuring a fair and objective comparison with the clinical candidates.

References

Summary of Preclinical Data for PDE10A Inhibition (TP-10) in HD Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data from key studies on the PDE10A inhibitor TP-10 in the R6/2 mouse model of Huntington's disease.

Assessment Area Key Findings Experimental Model & Duration

| Behavioral Outcomes | • Significantly delayed loss of righting reflex (p<0.0001) • Reduced and delayed hind paw clasping • Improved performance on rotarod test • Improved locomotor activity in open field [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Neuropathology | • Reduced striatal and cortical cell loss • Reduced formation of striatal neuronal intranuclear inclusions (NIIs) • Reduced microglial activation [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Molecular Signaling | • Increased striatal and cortical levels of phosphorylated CREB (pCREB) • Increased striatal and cortical levels of Brain-Derived Neurotrophic Factor (BDNF) [1] | R6/2 transgenic mice; treatment from 4 weeks of age until endpoint [1] | | Enzyme Localization | PDE10A increased in striatal spiny neurons of R6/2 mice; inhibition counteracts this and increases cyclic nucleotide availability [2] | R6/2 mouse model; analysis at 5, 9, and 13 weeks of age [2] |

Detailed Experimental Protocols

The robust data for TP-10 were generated using the following established methodologies:

  • Animal Model: The R6/2 transgenic mouse model of HD was used. This model expresses a mutant fragment of the huntingtin gene with an expanded CAG repeat and exhibits a rapid and progressive phenotype.
  • Compound and Dosing: The highly selective PDE10A inhibitor TP-10 was administered via intraperitoneal (i.p.) injection at a dose of 1.5 mg/kg, once daily. Treatment was initiated at 4 weeks of age, a pre-symptomatic stage, and continued until the humane endpoint [1].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: A satellite group of animals was used to confirm that the dosing regimen achieved free plasma levels of TP-10 above the IC50 (0.3 nM) for approximately 4 hours, which is associated with robust increases in striatal cAMP, cGMP, and pCREB [1].
  • Key Behavioral Tests:
    • Clasping Test: Mice were suspended by the tail for 10-30 seconds; the appearance of a dystonic hindlimb clasping posture was scored.
    • Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was measured to assess motor coordination and learning.
    • Open Field Test: Locomotor activity was quantified by tracking movement in a novel arena.
    • Loss of Righting Reflex: The age at which mice could no longer right themselves within 30 seconds when placed on their backs was recorded as a surrogate survival endpoint [1].
  • Post-Mortem Analysis:
    • Histopathology: Brain tissues were analyzed to quantify neuronal loss, the density of mutant huntingtin aggregates (NIIs), and microglial activation.
    • Biochemical Analysis: Western blotting and other techniques were used to measure levels of pCREB and BDNF in the striatum and cortex [1].

Proposed Mechanism of Action in Huntington's Disease

The therapeutic effect of PDE10A inhibition is proposed to work through the following pathway, which counters the core signaling deficits in HD:

G HD Mutant Huntingtin PDE10A PDE10A Overexpression (in striatal neurons) HD->PDE10A cAMP cAMP/cGMP hydrolysis PDE10A->cAMP PKA PKA Activity cAMP->PKA Decreases cAMP->PKA Increases pCREB CREB Phosphorylation (pCREB) PKA->pCREB Decreases PKA->pCREB Increases BDNF BDNF Gene Expression pCREB->BDNF Decreases pCREB->BDNF Increases Outcome Neuroprotection Improved Motor Function BDNF->Outcome Inhibitor PDE10A Inhibitor (e.g., TP-10) Inhibitor->PDE10A Inhibits Inhibitor->cAMP Restores cAMP/cGMP levels

References

Comparison of PDE10A Inhibitors in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Key Animal Models & Efficacy Main Behavioral & Neurochemical Readouts Proposed Mechanism & Notes

| THPP-1 | MAM rodent neurodevelopmental model [1] | • Reversed cognitive deficits in Novel Object Recognition test. • Normalized increased VTA dopamine neuron activity. [1] | Reverses disease-specific hyperdopaminergia without affecting normal systems. Efficacy shown in both acute and chronic dosing. [1] | | TAK-063 | Methamphetamine (METH)-induced hyperactivity (rats/mice) MK-801-induced deficits in Prepulse Inhibition (PPI) (mice) [2] | • Dose-dependent reduction in METH-induced hyperactivity. • Reversal of MK-801-induced PPI deficits. [2] | "Balanced activation" of direct and indirect striatal pathways due to its fast off-rate from the enzyme, unlike U-shaped efficacy of MP-10. [2] | | MP-10 (PF-02545920) | METH-induced hyperactivity (rats) MK-801-induced PPI deficits (mice) [2] | • U-shaped dose-response in METH-induced hyperactivity. • No significant effect on PPI deficits up to 30 mg/kg. [2] | Slower off-rate leads to excessive activation of the direct pathway, potentially canceling out antipsychotic-like effects. Failed in clinical trials for schizophrenia. [3] [2] | | MK-8189 | Conditioned Avoidance Response (rats) MK-801-induced PPI deficits (rats) Ketamine-induced cognitive deficits (monkeys) [4] | • Decreased avoidance responses. • Reversed PPI deficits. • Attenuated cognitive deficits in Object Retrieval task. [4] | Efficacy linked to PDE10A Enzyme Occupancy (EO): ~48% EO for avoidance response, ~47% for PPI, and ~29% for cognitive improvement. [4] | | TP-10 | D2 agonist-induced PPI disruptions (rats) [5] | • Blocked PPI disruption induced by D2 agonist quinpirole. • Did not block disruption by mixed D1/D2 agonist apomorphine. [5] | Suggests that PDE10A inhibition cannot block dopamine agonist-induced deficits in the presence of D1 receptor activation. [5] |

Detailed Experimental Protocols

The robustness of the data in the table above relies on standardized and well-validated experimental protocols. Here is a deeper look into the key methodologies cited.

MAM Neurodevelopmental Model and Testing

This model replicates key neurobiological features of schizophrenia, such as a hyperdopaminergic state and cognitive deficits [1].

  • Model Induction: Pregnant female rats receive a single injection of Methylazoxy-methanol acetate (MAM) or saline (control) on gestational day 17. The offspring are used for experiments in adulthood [1].
  • Cognitive Testing (Novel Object Recognition): This test assesses recognition memory.
    • Acquisition Phase: The rat is placed in an arena with two identical objects and allowed to explore for a defined time.
    • Retention Phase: After a delay (e.g., 90 minutes post-drug administration), one familiar object is replaced with a novel one. The rat's exploration time for each object is measured. A higher discrimination index (preference for the novel object) indicates better memory [1].
  • Neurochemical Recording (In vivo Electrophysiology): This technique measures dopamine neuron activity.
    • Anesthetized rats are placed in a stereotaxic apparatus. A recording electrode is advanced into the Ventral Tegmental Area (VTA) to identify and record the firing rate and population activity of dopamine neurons. This allows researchers to quantify hyperdopaminergia [1].
Pharmacological Models and Sensorimotor Gating
  • Methamphetamine (METH)-induced Hyperactivity: This model tests for antipsychotic-like activity against psychostimulant-induced hyperlocomotion, a hallmark of dopaminergic hyperfunction. Rats or mice are administered a PDE10A inhibitor prior to METH injection, and their locomotor activity is measured in open-field chambers. A dose-dependent reduction in hyperactivity is considered an antipsychotic-like effect [2].
  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI measures sensorimotor gating, which is often impaired in schizophrenia patients.
    • A loud startle pulse (e.g., 120 dB) is presented, eliciting a startle response.
    • In test trials, a weaker, non-startling prepulse (e.g., 12 dB above background) precedes the startle pulse by a short interval (e.g., 100 ms).
    • The reduction in the startle response magnitude when the pulse is preceded by a prepulse is calculated as PPI. Deficits induced by drugs like the NMDA receptor antagonist MK-801 are used to model schizophrenia. Reversal of this deficit by a test compound indicates potential antipsychotic efficacy [2] [5].

PDE10A Inhibition Signaling Pathway

The following diagram illustrates the proposed mechanism of action for PDE10A inhibitors within the striatal medium spiny neurons (MSNs), which is central to their therapeutic potential.

fascia Glutamate Glutamate D1 D1 Receptor Glutamate->D1 D2 D2 Receptor Glutamate->D2 DA Dopamine DA->D1 DA->D2 AC_activate Adenylyl Cyclase (AC) D1->AC_activate Stimulates AC_inhibit Adenylyl Cyclase (AC) D2->AC_inhibit Inhibits cAMP cAMP AC_activate->cAMP AC_inhibit->cAMP PKA PKA Activation cAMP->PKA Direct_PATH Direct Pathway Activation (Behavioral Activation) PKA->Direct_PATH Indirect_PATH Indirect Pathway Activation (Behavioral Suppression) PKA->Indirect_PATH PDE10A PDE10A PDE10A->cAMP Hydrolyzes PDE10A_Inhib PDE10A Inhibitor PDE10A_Inhib->PDE10A Inhibits

The pathway shows that PDE10A inhibitors work by increasing levels of cyclic AMP (cAMP) in striatal medium spiny neurons. This occurs in both the D1 receptor-expressing direct pathway (which promotes behavior) and the D2 receptor-expressing indirect pathway (which suppresses behavior) [3] [5]. The net effect of a PDE10A inhibitor is thought to be a balanced activation of both pathways, which is crucial for its potential antipsychotic effects, as excessive bias toward one pathway can lead to a lack of efficacy, as seen with MP-10 [2].

Research Implications and Future Directions

The collective data suggests that not all PDE10A inhibitors are the same. Subtle differences in their pharmacological properties, such as their off-rate from the enzyme, can significantly impact their efficacy in animal models, likely by influencing the balance between striatal pathways [2]. This underscores the importance of detailed molecular profiling.

Furthermore, the failure of several PDE10A inhibitors in clinical trials for schizophrenia, despite strong preclinical data, highlights the challenge of translating results from animal models to human patients [3]. This suggests that the predictive validity of these models for PDE10A mechanisms may require further refinement.

References

PDE10A-IN-3 comparison with benzimidazole-based PDE10A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Benzimidazole-Based PDE10A Inhibitors: A Closer Look

Benzimidazole derivatives are a prominent class of compounds investigated for their potent inhibition of PDE10A. The optimization of these compounds often focuses on improving not just potency, but also key drug-like properties such as aqueous solubility and metabolic stability for oral administration [1].

The core structure of these inhibitors typically features a benzimidazole moiety linked to another heterocyclic system (like imidazopyridinone or quinoline) [1] [2]. The benzimidazole group often interacts with a tyrosine residue (Tyr693) in the enzyme's binding pocket, which is crucial for both high binding affinity and selectivity over other PDE subtypes [1] [2].

Comparative Analysis of Key Inhibitors

The table below summarizes experimental data for representative benzimidazole-based PDE10A inhibitors, highlighting their potency, selectivity, and key optimized properties.

Compound PDE10A IC₅₀ Selectivity (vs. other PDEs) Key Improvements & Experimental Outcomes Primary Research Context
Inhibitor A / 2b [1] 0.44 nmol/L Not specified High potency, but poor aqueous solubility and fast metabolism (rat blood terminal half-life, t₁/₂ = 0.58 h). Unsuitable for oral dosing. Pulmonary Arterial Hypertension (PAH)
Compound 14·3HCl [1] 2.8 nmol/L >3500-fold Excellent metabolic stability, remarkable oral bioavailability (~50%). In vivo efficacy in PAH rats (2.5 mg/kg, p.o.) comparable to tadalafil (5.0 mg/kg). Pulmonary Arterial Hypertension (PAH)
Compound 35 [2] 2.3 nmol/L Not specified Good metabolic stability and reduced CYP3A4 time-dependent inhibition (TDI) achieved by reducing lipophilicity and introducing a methyl group. Schizophrenia / Neurological Disorders
Compound 4 [1] 2.7 nmol/L Not specified Marked improvement in metabolic stability (rat liver microsomes, RLM t₁/₂ = 17.4 min) due to a conformationally restricted vinyl linker. Pulmonary Arterial Hypertension (PAH)
MP-10 (PF-2545920) [3] [4] Highly potent (specific IC₅₀ not in results) Selective Modulates striatal signaling, induces distinct gene expression profiles. Has been evaluated in clinical trials for schizophrenia. Schizophrenia / Neurological Disorders

Detailed Experimental Protocols

To ensure the reliability and reproducibility of data, here are the standard experimental methodologies used to generate the results in the table above.

  • PDE10A Enzymatic Inhibition Assay (IC₅₀ Determination)

    • Purpose: To measure the potency of a compound to inhibit PDE10A enzyme activity.
    • Method: The assay typically measures the inhibition of human recombinant PDE10A-catalyzed cAMP hydrolysis. A common method involves the conversion of [³²P]cyclic nucleotide monophosphate into [³²P]nucleotide monophosphate. Reaction mixtures contain the enzyme, the test compound, and a low concentration of cAMP (e.g., 0.03 to 1 μmol/L). IC₅₀ values are calculated from the concentration-dependent inhibition curves [1] [5] [2].
  • Selectivity Profiling

    • Purpose: To ensure the inhibitor does not significantly affect other PDE subtypes, reducing the potential for off-target side effects.
    • Method: The inhibitory activity (IC₅₀) of the compound is tested against a panel of other recombinant human PDEs (e.g., PDE1-PDE9). Selectivity is expressed as a fold-increase over the IC₅₀ for PDE10A (e.g., >3500-fold) [1].
  • Metabolic Stability Assay

    • Purpose: To evaluate the metabolic degradation of a compound, predicting its in vivo half-life.
    • Method: The compound is incubated with liver microsomes (e.g., from rats, RLM) in the presence of NADPH. The remaining parent compound is quantified over time using analytical methods like LC-MS. The half-life (t₁/₂) in the microsomal preparation is a key parameter [1] [2].
  • Pharmacokinetic Studies (Bioavailability)

    • Purpose: To determine the fraction of an orally administered dose that reaches the systemic circulation.
    • Method: The compound is administered to laboratory animals (e.g., rats) intravenously (IV) and orally (p.o.). Blood samples are collected at various time points to measure plasma concentration. Bioavailability (F) is calculated by comparing the area under the curve (AUC) for oral and IV administration [1].
  • In Vivo Efficacy Models

    • For PAH: A rat model of pulmonary arterial hypertension is used. Hemodynamic parameters, such as arterial pressure, are measured after oral administration of the inhibitor to assess therapeutic effect [1].
    • For Schizophrenia/Neurology: Rodent models are used to assess behavioral and neurochemical effects. This can include measuring the induction of immediate early genes (e.g., c-fos, egr-1) in the striatum or using catalepsy assays to evaluate potential motor side effects [3].

PDE10A Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the central role of PDE10A in cellular signaling and the mechanism of action for its inhibitors.

External_Stimuli External Stimuli (e.g., hormones, neurotransmitters) GPCRs Membrane Receptors (e.g., GPCRs) External_Stimuli->GPCRs AC Adenylyl Cyclase (AC) GPCRs->AC cAMP cAMP AC->cAMP sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP PKA Effector Proteins (e.g., PKA) cAMP->PKA activates PDE10A PDE10A Enzyme cAMP->PDE10A hydrolyzes cGMP->PKA can activate cGMP->PDE10A hydrolyzes Biological_Response Cellular Response (Vasodilation, Reduced Hypertrophy, etc.) PKA->Biological_Response Hydrolysis_Products 5'-AMP / 5'-GMP PDE10A->Hydrolysis_Products produces Inhibitor PDE10A Inhibitor Inhibitor->PDE10A inhibits

This diagram shows that PDE10A acts as a crucial negative regulator by hydrolyzing the second messengers cAMP and cGMP. Inhibiting PDE10A increases the levels of these cyclic nucleotides, thereby amplifying their downstream signaling pathways and leading to therapeutic effects [1] [6] [4].

Key Insights for Research and Development

  • Trade-offs in Optimization: The development from Inhibitor A to Compound 14·3HCl shows a strategic compromise. A slight reduction in raw enzymatic potency (IC₅₀ from 0.44 to 2.8 nmol/L) was accepted to achieve a dramatic improvement in metabolic stability and oral bioavailability, which is essential for a viable chronic therapy [1].
  • Strategic Design for Stability: Conformational restriction, such as using a vinyl linker in Compound 4, is a validated strategy to improve metabolic stability by reducing the molecule's flexibility and making it less susceptible to metabolism by enzymes [1].
  • Beyond the CNS: While initially targeted for CNS disorders like schizophrenia, PDE10A inhibitors show significant therapeutic potential for peripheral conditions, including pulmonary arterial hypertension (PAH) and cardiac remodeling in heart failure, due to their expression in organs like the lungs and heart [1] [6].

References

PDE10A-IN-3 cross-reactivity with other PDE families

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PDE10A Inhibitor Selectivity

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP [1]. A key challenge in developing its inhibitors is achieving selectivity over other PDE families to minimize off-target effects.

The table below summarizes the general selectivity profile of a different, well-studied PDE10A inhibitor, papaverine, and a novel compound identified for its high selectivity, to illustrate what cross-reactivity data typically looks like [2].

PDE Isoform Papaverine Inhibition Novel Isoindolin-1-one Inhibitor (Compound #3)
PDE10A Yes (reference compound) Yes (primary target)
PDE3A/B Moderate cross-reactivity No significant inhibition
PDE1C Not specified No significant inhibition
PDE4D Not specified No significant inhibition
PDE5A Not specified No significant inhibition
PDE6C Not specified No significant inhibition
PDE7B Not specified No significant inhibition
PDE9A Not specified No significant inhibition
PDE11A Not specified No significant inhibition

Experimental Protocols for Assessing Cross-reactivity

To generate the data for a comparison guide, the following established experimental and computational protocols are used. You can apply these to test PDE10A-IN-3 specifically.

  • Computational Molecular Docking

    • Purpose: To predict how tightly and selectively a small molecule (inhibitor) binds to the catalytic site of the target PDE compared to other PDEs.
    • Methodology:
      • Obtain 3D crystal structures of the target PDE (e.g., PDE10A, PDB ID: 2WEY or 3HQY) and other PDE isoforms from a protein data bank [3] [2].
      • Prepare the protein structures by removing water molecules and adding hydrogen atoms [3].
      • Dock the inhibitor into the active site of each PDE structure using software like SeeSAR or LeadIT [2].
      • Analyze the binding pose and calculate the estimated affinity (e.g., using a HYDE scoring function) and ligand efficiency [3] [2].
    • Output: Binding affinity scores for the inhibitor against multiple PDEs, allowing for a computational selectivity profile.
  • In Vitro Enzyme Inhibition Assays

    • Purpose: To experimentally measure the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a panel of purified PDE enzymes.
    • Methodology:
      • Source Purified PDE Enzymes: Use recombinant human PDE proteins [4].
      • Reaction Setup: Incubate each PDE enzyme with a fluorescent or radio-labeled substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor (e.g., this compound) [4].
      • Quantify Activity: Measure the amount of hydrolyzed product generated by the PDE enzyme. A common method is a scintillation proximity assay if a radioactive substrate is used [4].
      • Data Analysis: Calculate the percentage of enzyme activity remaining at each inhibitor concentration and determine the IC₅₀ value.
    • Output: A table of IC₅₀ values for the inhibitor against PDE10A and other PDE families, which is used to calculate selectivity ratios (e.g., IC₅₀(PDEX) / IC₅₀(PDE10A)).

The following workflow diagram illustrates the key steps in the experimental assessment of inhibitor cross-reactivity:

start Start Assessment comp Computational Screening (Molecular Docking) start->comp comp_output Predicted Binding Affinities & Selectivity Profile comp->comp_output exp In Vitro Validation (Enzyme Inhibition Assay) comp_output->exp Proceed with promising candidates exp_output IC₅₀ Values for PDE10A & other PDEs exp->exp_output final Determine Selectivity Ratio & Cross-reactivity exp_output->final

How to Proceed for this compound

Since the exact data for your compound is not in the public domain, I suggest the following steps to complete your comparison guide:

  • Contact the Supplier: Reach out to the company that sells this compound (such as MedChemExpress, Tocris, etc.) directly. They often have detailed technical data sheets with selectivity profiles that are not published.
  • Search Patent Literature: Perform a dedicated search on patent databases like Google Patents [5] using the compound name. Pharmaceutical companies frequently disclose comprehensive biological data, including IC₅₀ values against various PDEs, in patent applications.
  • Conduct Original Research: If no data exists, you can generate it by applying the experimental protocols outlined above.

References

PDE10A-IN-3 computational prediction versus experimental validation

Author: Smolecule Technical Support Team. Date: February 2026

Computational Prediction Methodologies

The tables below summarize common computational approaches used to predict the activity and properties of PDE10A inhibitors.

Table 1: Molecular Modeling and Docking Protocols

Method Description Common Software/Tools Key Output Metrics
Molecular Docking Predicts ligand orientation & affinity in protein binding site [1] [2]. SeeSAR [1], LeadIT [2], AutoDock, GROMACS [1] Docking Score, Binding Affinity (kcal/mol or kJ/mol), Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE) [1].
Molecular Dynamics (MD) Simulates dynamic behavior of protein-ligand complex over time to assess stability [3]. GROMACS [1] [3] Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA) [3].
Binding Free Energy Calculation Quantitatively estimates the strength of protein-ligand interaction [1]. MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) [1] Binding Free Energy (ΔG, kcal/mol).

Table 2: Drug-Likeness and Toxicity Prediction

Property Category Prediction Method Key Parameters Evaluated
Physicochemical & ADMET In silico prediction using QSAR models and online tools [2] [3]. Molecular weight, Log P (lipophilicity), hydrogen bond donors/acceptors, topological polar surface area (TPSA), metabolic stability, toxicity risks [2].
Electronic Properties Density Functional Theory (DFT) calculations [2] [3]. HOMO-LUMO energy gap (indicates stability), chemical hardness/softness, electrophilicity index (indicates reactivity) [2].

Experimental Validation Techniques

Once a compound is predicted to be promising, it undergoes rigorous experimental testing.

Table 3: Key Experimental Assays for Validation

Validation Type Experimental Method Description & Measured Outcomes
In Vitro Biochemical Activity Radiolabeled or fluorescence-based enzyme inhibition assay [1]. IC50 (half-maximal inhibitory concentration) against PDE10A; Selectivity profiling against other PDE isoforms [1].
Binding Affinity Radioligand binding displacement assay [4]. Ki (inhibition constant) for receptors like A1R and A2AR in competitive binding experiments [4].
Cellular & Phenotypic Assays Cell-based assays; Phenotypic screening in disease models (e.g., zebrafish) [5]. Reduction in pathological markers (e.g., improved muscle birefringence in dystrophic zebrafish) [5]; reduction in inflammasome markers (IL-1β, cleaved caspase-1) in macrophages [6].
In Vivo Efficacy Studies in animal models of disease [5] [6] [7]. Improvement in disease-relevant behaviors (locomotion), survival rates, functional recovery, and biomarker modulation [5] [6].

The following diagram illustrates a typical integrated workflow from initial computational screening to experimental validation, as described in the literature.

Start Start: Identify Target (PDE10A) Comp Computational Screening Start->Comp Comp1 1. Molecular Docking (Pose & Affinity Prediction) Comp->Comp1 Comp2 2. MD Simulations & MM-PBSA (Binding Stability & Free Energy) Comp1->Comp2 Comp3 3. ADMET & DFT Analysis (Drug-likeness & Reactivity) Comp2->Comp3 Select Select Top Candidates Comp3->Select Exp Experimental Validation Select->Exp Exp1 In Vitro Assays (IC50, Ki, Selectivity) Exp->Exp1 Exp2 Cellular/Phenotypic Assays (Biomarker Reduction, Efficacy) Exp1->Exp2 Exp3 In Vivo Studies (Animal Model Efficacy) Exp2->Exp3 Result Result: Validated Inhibitor Exp3->Result

Figure 1. Integrated Workflow for PDE10A Inhibitor Development

References

×

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Exact Mass

490.23687621 Da

Monoisotopic Mass

490.23687621 Da

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types